Leu-AMS
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-4-methylpentanoyl]sulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O7S/c1-7(2)3-8(17)15(26)22-31(27,28)29-4-9-11(24)12(25)16(30-9)23-6-21-10-13(18)19-5-20-14(10)23/h5-9,11-12,16,24-25H,3-4,17H2,1-2H3,(H,22,26)(H2,18,19,20)/t8-,9+,11+,12+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFEDFDTWJLGMBO-LEJQEAHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NS(=O)(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NS(=O)(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Molecular Siege: Unraveling the Mechanism of Action of Leu-AMS, a Potent Inhibitor of Leucyl-tRNA Synthetase
For Immediate Release
In the intricate cellular landscape of protein synthesis and metabolic signaling, the enzyme Leucyl-tRNA Synthetase (LARS1) stands as a critical nexus. Its canonical function is the essential charging of leucine onto its cognate tRNA, a fundamental step in translation. However, LARS1 also plays a non-canonical role as a key intracellular sensor of leucine, activating the mTORC1 signaling pathway, a master regulator of cell growth and proliferation. Leu-AMS, a non-hydrolyzable analog of the leucyl-adenylate intermediate, has emerged as a powerful chemical tool to dissect these dual functions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular interactions and cellular consequences.
Core Mechanism: Competitive Inhibition at the Synthetic Active Site
This compound functions as a high-affinity competitive inhibitor of LARS1.[1] It structurally mimics the transition state intermediate, leucyl-adenylate (Leu-AMP), formed during the first step of the aminoacylation reaction.[1] By binding tightly within the synthetic active site of LARS1, this compound effectively blocks the binding of both leucine and ATP, thereby halting the catalytic cycle of the enzyme.[1] This inhibition prevents the charging of tRNALeu, a critical process for protein synthesis.
The potency of this inhibition is underscored by its low nanomolar inhibitory concentration.
| Compound | Target | IC50 (nM) | Reference |
| This compound | Leucyl-tRNA Synthetase (LRS) | 22.34 | Yoon et al., 2016 |
Structural Insights into the LARS1-Leu-AMS Complex
Crystallographic studies of human LARS1 in complex with this compound have provided atomic-level details of their interaction.[1][2] These studies reveal that this compound occupies the synthetic active site, a deep cleft within the catalytic domain of LARS1.[2] The leucine moiety of this compound is nestled in a hydrophobic pocket, while the adenosine and sulfamoyl groups form extensive hydrogen bonding and electrostatic interactions with conserved residues of the enzyme.[2]
This binding locks LARS1 into a specific conformational state. This conformation is recognized as the "sensing-off" or inactive state for the mTORC1 signaling pathway.[1]
Modulation of the mTORC1 Signaling Pathway
Beyond its role in protein synthesis, LARS1 acts as a direct sensor of intracellular leucine levels to activate the mTORC1 pathway. In the presence of leucine, LARS1 translocates to the lysosome and facilitates the conversion of RagD-GTP to RagD-GDP, a key step in mTORC1 activation.[1]
This compound effectively decouples LARS1 from this signaling cascade. By locking LARS1 in the "sensing-off" conformation, this compound prevents the leucine-induced conformational changes necessary for its interaction with the Rag GTPases.[1] Consequently, the downstream signaling events, including the phosphorylation of S6 kinase (S6K) and 4E-BP1, are suppressed.[1]
Experimental Protocols
Leucyl-tRNA Synthetase (LARS1) Aminoacylation Assay
This assay measures the catalytic activity of LARS1 by quantifying the amount of radiolabeled leucine transferred to its cognate tRNA.
Materials:
-
Purified recombinant human LARS1
-
[14C]-Leucine
-
ATP
-
Total tRNA from E. coli or human cells
-
Reaction buffer (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)
-
This compound or other inhibitors
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, and [14C]-Leucine.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding purified LARS1 and total tRNA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto glass fiber filters and precipitating the tRNA with cold 10% TCA.
-
Wash the filters extensively with cold 5% TCA and then ethanol to remove unincorporated [14C]-Leucine.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
mTORC1 Signaling Assay (Western Blotting)
This method assesses the effect of this compound on the mTORC1 signaling pathway by measuring the phosphorylation status of downstream targets like S6K.
Materials:
-
Cell line (e.g., HEK293T)
-
Cell culture medium
-
Leucine-free medium
-
Leucine
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Starve the cells of leucine by incubating them in leucine-free medium for a specified time (e.g., 1 hour).
-
Pre-treat the cells with various concentrations of this compound or vehicle for a defined period (e.g., 30 minutes).
-
Stimulate the cells with leucine for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-S6K, total S6K, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative phosphorylation levels.
References
The Role of Leu-AMS in Deciphering the mTORC1 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Leucyl-AMP sulfamate (Leu-AMS), a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), in the investigation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. By decoupling the canonical tRNA charging function of LRS from its more recently discovered role as a direct leucine sensor for mTORC1, this compound provides a powerful tool to dissect the intricate mechanisms of amino acid sensing and its impact on cell growth, proliferation, and metabolism.
Core Concepts: Leucine Sensing and mTORC1 Activation
The mTORC1 pathway is a central regulator of cellular anabolism, responding to a variety of environmental cues, including growth factors, energy status, and, critically, amino acid availability. Leucine, in particular, is a potent activator of mTORC1. Two primary intracellular leucine sensing mechanisms have been identified:
-
Leucyl-tRNA Synthetase (LRS): Beyond its canonical function of charging tRNALeu with leucine for protein synthesis, LRS directly senses intracellular leucine levels.[1] In the presence of leucine, LRS undergoes a conformational change that allows it to interact with and act as a GTPase-activating protein (GAP) for the RagD GTPase.[1] This interaction is a key step in the translocation of mTORC1 to the lysosomal surface, where it is activated by Rheb.
-
Sestrin2: This protein acts as a cytosolic leucine sensor. In the absence of leucine, Sestrin2 binds to and inhibits the GATOR2 complex, which in turn leads to the inhibition of mTORC1.[2][3] Leucine binding to Sestrin2 disrupts this interaction, thereby relieving the inhibition of GATOR2 and allowing for mTORC1 activation.[2][3]
This compound, as a stable analog of the leucyl-adenylate intermediate, potently inhibits the catalytic (aminoacylation) activity of LRS without affecting its leucine-sensing function in the mTORC1 pathway.[4][5] This unique property allows researchers to specifically investigate the consequences of inhibiting protein synthesis at the level of tRNA charging, while leaving the direct leucine-sensing and signaling to mTORC1 intact.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and the mTORC1 pathway, providing a quick reference for experimental design and interpretation.
| Compound/Molecule | Parameter | Value | Cell/System | Reference |
| This compound | IC50 for LRS | 22.34 nM | In vitro | [4][5] |
| Leucine | Kd for Sestrin2 | 20 µM | In vitro | [2] |
| Leucine | Half-maximal activation of mTORC1 | ~20 µM | HEK-293T cells | [2] |
Table 1: Key Quantitative Parameters for this compound and Leucine in mTORC1 Signaling.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the mTORC1 pathway and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: Leucine-mediated mTORC1 activation pathways.
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for mTORC1 activity.
Experimental Protocols
This section provides detailed methodologies for key experiments utilized in the study of this compound and the mTORC1 pathway.
mTORC1 Activity Assay by Western Blotting
This protocol is used to assess the phosphorylation status of downstream targets of mTORC1, such as S6K1 and 4E-BP1, as a readout of its kinase activity.
Materials:
-
Cells of interest (e.g., HEK293T, HeLa)
-
Complete growth medium
-
Amino acid-free medium
-
Leucine, this compound
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
For amino acid starvation experiments, wash cells with PBS and incubate in amino acid-free medium for a specified time (e.g., 50-90 minutes).[3][6]
-
Treat cells with desired concentrations of Leucine, this compound, or other compounds for the indicated times.
-
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Co-Immunoprecipitation (Co-IP) of LRS and RagD
This protocol is designed to investigate the interaction between LRS and RagD, which is a key event in leucine sensing.
Materials:
-
Cells expressing tagged versions of LRS or RagD (or use antibodies against endogenous proteins)
-
Co-IP lysis buffer (a milder buffer than RIPA, e.g., containing 1% NP-40)
-
Antibody for immunoprecipitation (e.g., anti-FLAG, anti-HA, or specific anti-LRS/RagD)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis:
-
Harvest and lyse cells as described in the Western Blotting protocol, using a Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., blot for RagD after pulling down LRS).
-
In Vitro LRS Aminoacylation Activity Assay
This assay measures the catalytic activity of LRS in charging tRNALeu with leucine and can be used to determine the IC50 of inhibitors like this compound.[9]
Materials:
-
Purified recombinant LRS
-
Human cytosolic tRNALeu
-
[3H]-Leucine
-
ATP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM NaCl, 15 mM MgCl2, 2 mM DTT)
-
BSA
-
Whatman glass-fiber filter discs
-
5% Trichloroacetic acid (TCA), ice-cold
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing reaction buffer, ATP, BSA, [3H]-Leucine, and tRNALeu.
-
For IC50 determination, prepare reactions with varying concentrations of this compound.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding a small amount of purified LRS enzyme.
-
Incubate the reaction at 37°C.
-
-
Quenching and Washing:
-
At different time points, take aliquots of the reaction mixture and spot them onto Whatman filter discs.
-
Immediately quench the reaction by immersing the filter discs in ice-cold 5% TCA.
-
Wash the discs several times with cold 5% TCA to remove unincorporated [3H]-Leucine, followed by a wash with ethanol.
-
-
Measurement:
-
Dry the filter discs and place them in scintillation vials with scintillation cocktail.
-
Measure the amount of incorporated [3H]-Leucine using a scintillation counter.
-
Calculate the initial reaction rates and determine the IC50 value for this compound by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
This compound has proven to be an indispensable chemical tool for dissecting the dual roles of LRS in both protein synthesis and nutrient sensing. By allowing for the specific inhibition of the catalytic activity of LRS, researchers can now more clearly delineate the signaling-specific functions of this essential enzyme in the mTORC1 pathway. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the complexities of mTORC1 regulation and its implications in health and disease.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Sestrin2 is a leucine sensor for the mTORC1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. origene.com [origene.com]
- 9. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Synthesis of Leu-AMS
This technical guide provides a comprehensive overview of Leucyl-adenylate sulfamate (this compound), a potent inhibitor of leucyl-tRNA synthetase (LeuRS). It covers the compound's discovery, detailed synthesis protocols, mechanism of action, and biological activity, with a focus on quantitative data and experimental methodologies.
Discovery of this compound
Leucyl-adenylate sulfamate (this compound) was developed as a non-hydrolyzable analog of the leucyl-adenylate (Leu-AMP) intermediate formed during the aminoacylation reaction catalyzed by leucyl-tRNA synthetase (LeuRS).[1][2] Aminoacyl-AMP analogs, including this compound, are powerful tools for studying the kinetics and structure of aminoacyl-tRNA synthetases (aaRSs) and serve as a foundation for developing inhibitors.[3][4] Specifically, this compound was designed to tightly bind to the synthetic active site of LeuRS, mimicking the transition state of the leucine activation step.[2] This characteristic makes it a potent inhibitor and a valuable chemical probe for investigating the enzyme's functions beyond protein synthesis, such as its role in the mTORC1 signaling pathway.[1][5]
Synthesis of this compound
The synthesis of this compound involves the coupling of a protected leucine amino acid with a sulfamoyl adenosine derivative. The following protocol is based on methods described for the synthesis of similar aminoacyl-adenylate analogs.[2]
Experimental Protocol: Synthesis of 5'-O-[N-(L-leucyl)-sulfamoyl]adenosine (this compound)
Materials:
-
2',3'-O-isopropylidene-5'-O-sulfamoyladenosine
-
t-butoxycarbonyl-L-leucine-N-hydroxysuccinimide ester (Boc-Leu-OSu)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Methanol (MeOH)
Procedure:
-
Coupling Reaction:
-
Dissolve 2',3'-O-isopropylidene-5'-O-sulfamoyladenosine (1 equivalent) in anhydrous DMF.
-
Add Boc-Leu-OSu (1.2 equivalents) to the solution.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification of Protected Intermediate:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Dissolve the residue in EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product (Boc-Leu-AMS-isopropylidene) by silica gel column chromatography using a gradient of EtOAc in hexanes.
-
-
Deprotection:
-
Dissolve the purified, fully protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 2-4 hours to remove both the Boc and isopropylidene protecting groups.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Final Purification:
-
Remove the solvent and TFA in vacuo.
-
The crude product can be purified by reverse-phase HPLC to yield the final product, this compound, as a white solid.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Mechanism of Action
This compound is a potent, competitive inhibitor of leucyl-tRNA synthetase (LeuRS).[6][7] LeuRS is a crucial enzyme in protein biosynthesis, responsible for the two-step process of attaching leucine to its cognate tRNA (tRNALeu).[3][8]
-
Leucine Activation: Leucine + ATP ⇌ Leucyl-AMP + PPi
-
tRNA Charging: Leucyl-AMP + tRNALeu ⇌ Leucyl-tRNALeu + AMP
This compound acts as a stable analog of the leucyl-adenylate (Leu-AMP) intermediate.[1] It binds tightly within the amino acid activation site of the enzyme, preventing the binding of both natural substrates, leucine and ATP, and thereby inhibiting both the amino acid activation and the subsequent tRNA charging steps.[2]
Beyond its canonical role in translation, human cytosolic LeuRS (LARS1) acts as a leucine sensor for the mTORC1 pathway, a central regulator of cell growth and proliferation.[5][9] While this compound potently inhibits the catalytic (aminoacylation) activity of LARS1, it has been reported not to affect the leucine-induced activation of mTORC1, suggesting that the catalytic and signaling functions of the enzyme can be decoupled.[6][7]
Signaling Pathway of Leucyl-tRNA Synthetase (LeuRS)
Caption: Role of LeuRS in protein synthesis and its inhibition by this compound.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of LeuRS and exhibits broad biological effects, including cytotoxicity against various cell lines and antibacterial activity.[6]
| Target/Assay | Organism/Cell Line | Metric | Value | Reference |
| Leucyl-tRNA Synthetase (LRS) | Not specified | IC₅₀ | 22.34 nM | [6][7][10][11][12] |
| Cytotoxicity | Cancer Cells | High | Not specified | [6][7] |
| Cytotoxicity | Normal Cells | High | Not specified | [6][7] |
| Antibacterial Activity | Bacteria | Active | Not specified | [6][7] |
Experimental Protocol: Aminoacylation Inhibition Assay
This protocol is used to determine the IC₅₀ value of inhibitors like this compound against LeuRS. It measures the enzyme's ability to attach radiolabeled leucine to its tRNA.[1]
Materials:
-
Purified Leucyl-tRNA Synthetase (LeuRS)
-
Human cytosolic tRNALeu(CAG) transcript
-
[³H]-L-leucine
-
ATP, MgCl₂, DTT, Tris-HCl buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
This compound or other test inhibitors dissolved in DMSO
-
5% Trichloroacetic acid (TCA) solution, ice-cold
-
Whatman glass-fiber filter discs
-
Scintillation cocktail and counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a master mix containing 20 mM Tris-HCl (pH 7.5), 15 mM MgCl₂, 2 mM DTT, 2 mM ATP, 1 mg/ml BSA, 40 μM [³H]-Leu, and 10 μM of tRNALeu(CAG).
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the reaction should be kept constant (e.g., <1%).
-
-
Assay Execution:
-
In a 25 µL reaction volume, combine the reaction mixture with varying concentrations of this compound. Include a no-inhibitor control (DMSO only).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a final concentration of 4 nM LeuRS enzyme.
-
-
Quenching and Measurement:
-
At specific time intervals (e.g., 2, 4, 6, 8 minutes), take 5 µL aliquots from each reaction.
-
Spot the aliquots onto Whatman glass-fiber filter discs.
-
Immediately quench the reaction by dropping the filters into ice-cold 5% TCA solution.
-
Wash the filters three times with cold 5% TCA, followed by a wash with ethanol to remove unincorporated [³H]-Leu.
-
Dry the filters completely.
-
-
Data Analysis:
-
Place the dry filters into scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Plot the initial reaction rates against the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., Prism).
-
Experimental and Logical Workflow
The discovery and characterization of a targeted inhibitor like this compound follows a logical progression from initial design and synthesis to comprehensive biological evaluation.
Caption: Workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a cornerstone chemical tool for studying the function of leucyl-tRNA synthetase. As a potent, stable analog of the Leu-AMP reaction intermediate, it has been instrumental in elucidating the enzyme's catalytic mechanism and structural dynamics. The detailed synthetic and experimental protocols provided herein offer a guide for researchers aiming to utilize this compound in their own studies or to design novel aaRS inhibitors for therapeutic applications in oncology and infectious diseases.
References
- 1. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Design, Synthesis, and Biological Evaluation of Non-Acyl Sulfamate Inhibitors of the Adenylate-Forming Enzyme MenE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glpbio.com [glpbio.com]
- 8. A Leucyl-tRNA Synthetase Urzyme: Authenticity of tRNA Synthetase Catalytic Activities and Promiscuous Phosphorylation of Leucyl-5′AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. biocompare.com [biocompare.com]
- 12. This compound - tcsc0031315 - Taiclone [taiclone.com]
An In-depth Technical Guide to Leu-AMS: A Potent Inhibitor of Leucyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS). This document consolidates critical information regarding its chemical properties, suppliers, mechanism of action, and experimental applications, with a focus on its role in modulating the mTORC1 signaling pathway.
Core Data Presentation
The following table summarizes the key quantitative and qualitative data for this compound.
| Parameter | Value | Reference |
| CAS Number | 288591-93-5 | [1][2][3] |
| Molecular Formula | C₁₆H₂₅N₇O₇S | [2] |
| Molecular Weight | 459.48 g/mol | [2] |
| IC₅₀ (LRS) | 22.34 nM | [1][3] |
| Purity | ≥97% (supplier dependent) | [1] |
| Appearance | Solid | [1] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. | [2] |
Supplier Information
This compound is available from several reputable suppliers catering to the research community. The following table lists some of the known suppliers.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| MedKoo Biosciences | --INVALID-LINK-- |
| Cambridge Bioscience | --INVALID-LINK-- |
| GlpBio | --INVALID-LINK-- |
| Aladdin Scientific | --INVALID-LINK-- |
Mechanism of Action: Inhibition of LRS and the mTORC1 Signaling Pathway
This compound is a leucine analogue that acts as a potent inhibitor of leucyl-tRNA synthetase (LRS).[1][2][3] LRS is a crucial enzyme responsible for attaching leucine to its corresponding tRNA, a critical step in protein synthesis. Beyond this canonical function, LRS also acts as a cellular sensor for leucine levels, playing a key role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[4][5]
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. In the presence of sufficient amino acids, particularly leucine, LRS interacts with RagD, a component of the Rag GTPase complex, leading to the activation of mTORC1.[4] By inhibiting the catalytic activity of LRS, this compound can modulate downstream cellular processes. However, it is important to note that while this compound inhibits the catalytic activity of LRS, it does not affect the leucine-induced mTORC1 activation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, compiled from various sources.
Preparation of this compound Stock Solution
-
Determine the required concentration and volume of the stock solution. A common starting concentration is 10 mM.
-
Calculate the required mass of this compound using its molecular weight (459.48 g/mol ).
-
Dissolve the calculated mass of this compound in an appropriate solvent, such as DMSO.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
In Vitro Leucyl-tRNA Synthetase (LRS) Inhibition Assay
This assay measures the ability of this compound to inhibit the aminoacylation activity of LRS.
-
Prepare a reaction mixture containing purified LRS enzyme, radiolabeled leucine (e.g., ³H-leucine), ATP, and the cognate tRNA for leucine (tRNALeu).
-
Add varying concentrations of this compound to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.
-
Incubate the reactions at 37°C for a defined period to allow for the aminoacylation reaction to proceed.
-
Stop the reaction and precipitate the tRNA.
-
Wash the precipitate to remove unincorporated radiolabeled leucine.
-
Measure the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the LRS activity.
-
Calculate the IC₅₀ value by plotting the percentage of LRS inhibition against the concentration of this compound.
Cell-Based Assay for mTORC1 Signaling Inhibition (Western Blot)
This protocol outlines the steps to assess the effect of a compound on the mTORC1 signaling pathway in a cancer cell line. While this compound itself may not directly inhibit leucine-induced mTORC1 activation, this protocol is relevant for studying other LRS inhibitors or the broader pathway.
-
Cell Culture: Culture a relevant cancer cell line (e.g., colon cancer cells with hyperactive mTORC1) in appropriate media and conditions.[5]
-
Treatment: Treat the cells with the experimental compound (an LRS inhibitor expected to affect mTORC1) at various concentrations for a specified duration. Include a vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against key mTORC1 pathway proteins, such as phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of mTORC1 pathway inhibition.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of Leucyl-tRNA Synthetase (LRS) in the mTORC1 signaling pathway.
Caption: LRS-mediated mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for evaluating the effect of an LRS inhibitor on cancer cell proliferation.
Caption: Workflow for assessing LRS inhibitor effects on cancer cells.
Synthesis of this compound
Disclaimer
This document is intended for research and informational purposes only. The experimental protocols provided are general guidelines and may require optimization for specific experimental conditions and cell lines. Always follow appropriate laboratory safety procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. support.waters.com [support.waters.com]
- 5. horizondiscovery.com [horizondiscovery.com]
In-Depth Technical Guide: The In Vitro Biological Activity of Leu-AMS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leucyl-adenylate sulfamate (Leu-AMS) is a synthetic analog of the leucyl-adenylate intermediate formed during the charging of tRNALeu by leucyl-tRNA synthetase (LRS). As a potent and specific inhibitor of LRS, this compound serves as a critical tool for studying the canonical and non-canonical functions of this essential enzyme. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and its effects on cellular pathways. Detailed experimental protocols for key assays are provided to enable researchers to effectively utilize this compound in their investigations.
Introduction
Aminoacyl-tRNA synthetases (aaRSs) are a family of essential enzymes responsible for the faithful translation of the genetic code. They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in protein synthesis. Leucyl-tRNA synthetase (LRS) is responsible for charging leucine to its corresponding tRNA. Beyond this canonical function, LRS has been identified as a key intracellular sensor of leucine levels, playing a crucial role in the activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.
This compound, as a stable analog of the leucyl-adenylate intermediate, acts as a powerful inhibitor of the catalytic activity of LRS. This inhibitory action makes it an invaluable molecular probe for dissecting the downstream consequences of LRS inhibition and for exploring its potential as a therapeutic agent, particularly in oncology and infectious diseases.
Mechanism of Action
This compound is a potent inhibitor of leucyl-tRNA synthetase (LRS)[1]. It functions as a competitive inhibitor by mimicking the leucyl-adenylate intermediate, binding tightly to the catalytic site of LRS and preventing the completion of the aminoacylation reaction. This inhibition of the canonical function of LRS leads to a depletion of charged leucyl-tRNA, thereby halting protein synthesis.
Interestingly, while this compound potently inhibits the catalytic (tRNA charging) function of LRS, it does not interfere with the leucine-sensing role of LRS in the mTORC1 signaling pathway. LRS, when bound to leucine, interacts with the RagD GTPase to activate mTORC1. This compound does not disrupt this interaction. This specific mode of action allows researchers to decouple the catalytic activity of LRS from its signaling function.
Quantitative Data on Biological Activity
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the available quantitative data.
Enzyme Inhibition Data
| Compound | Target Enzyme | Inhibition Metric | Value | Reference |
| This compound | Leucyl-tRNA Synthetase (LRS) | IC50 | 22.34 nM | [1] |
Note: A specific Ki value for this compound was not found in the reviewed literature. The IC50 value is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.
Cytotoxicity Data
| Compound | Cell Line | Cancer Type | GI50 Value | Reference |
| BC-LI-0186 | A549 | Lung Cancer | Value negatively correlated with LRS expression | [2] |
| BC-LI-0186 | H460 | Lung Cancer | Value negatively correlated with LRS expression | [2] |
| BC-LI-0186 | H1299 | Lung Cancer | Value negatively correlated with LRS expression | [2] |
Note: The GI50 value represents the concentration of a compound that inhibits the growth of a cell line by 50%. The data for BC-LI-0186 suggests that cells with higher LRS expression are more sensitive to this class of inhibitors.
Antibacterial Activity Data
This compound is reported to inhibit the growth of bacteria. However, specific Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial strains are not widely published. For context, the table below provides MIC values for other known leucyl-tRNA synthetase inhibitors against various bacterial species.
| Compound | Bacterial Strain | MIC Value (µg/mL) | Reference |
| ZCL039 | Streptococcus pneumoniae | 5 | [3] |
| AN3017 | Mycobacterium tuberculosis H37Rv | 1.8 | [3] |
| AN2679 | Mycobacterium tuberculosis H37Rv | 7.5 | [3] |
Note: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Signaling Pathway Visualization
The following diagrams illustrate key pathways and workflows related to the study of this compound.
Caption: mTORC1 Signaling Pathway and LRS.
Caption: LRS Inhibition Assay Workflow.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are representative and may require optimization based on specific experimental conditions and available reagents.
Leucyl-tRNA Synthetase (LRS) Inhibition Assay (Aminoacylation Assay)
This assay measures the enzymatic activity of LRS by quantifying the amount of radiolabeled leucine transferred to its cognate tRNA. The protocol is adapted from a method used for M. tuberculosis LeuRS and can be modified for other LRS enzymes[4].
Materials:
-
Purified Leucyl-tRNA Synthetase (LRS)
-
[14C]-L-leucine
-
ATP (Adenosine triphosphate)
-
DTT (Dithiothreitol)
-
E. coli tRNA mixture
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2
-
10% Trichloroacetic acid (TCA), ice-cold
-
5% TCA, ice-cold
-
Ethanol (70% and 95%), ice-cold
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 2 mM DTT, 4 mg/mL E. coli tRNA, and 90 µM [14C]-L-leucine.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO or an appropriate solvent.
-
Enzyme-Inhibitor Pre-incubation: In a microcentrifuge tube, add 25 nM of LRS to the appropriate concentration of this compound (or vehicle control). Incubate for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the aminoacylation reaction by adding ATP to a final concentration of 2 mM to the enzyme-inhibitor mixture and the reagent mix. The final reaction volume is typically 50-100 µL.
-
Time-Course and Quenching: At various time points (e.g., 0, 2, 5, 10, and 15 minutes), take aliquots from the reaction mixture and quench the reaction by spotting the aliquot onto a glass fiber filter and immediately immersing it in ice-cold 10% TCA.
-
Washing: Wash the filters three times with ice-cold 5% TCA for 10 minutes each, followed by a wash with ice-cold 70% ethanol and then 95% ethanol to remove unincorporated radiolabeled leucine.
-
Drying and Counting: Dry the filters completely under a heat lamp. Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against time for each inhibitor concentration. Determine the initial reaction rates and calculate the percent inhibition relative to the vehicle control. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This protocol describes a general method for assessing the cytotoxic effects of this compound on cancer cell lines using a colorimetric assay such as the MTT or XTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (e.g., DMSO at the same concentration as in the highest this compound dose) and wells with medium only (as a blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Addition of MTT/XTT Reagent: Add 10-20 µL of MTT or XTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization: If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. If using XTT, this step is not necessary as the product is water-soluble.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the GI50 or IC50 value.
Bacterial Growth Inhibition Assay (MIC Determination)
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL) in sterile saline or broth. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the assay wells.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This will result in a final bacterial concentration of approximately 2.5 x 105 CFU/mL.
-
Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth. The results can also be read using a microplate reader to measure the optical density at 600 nm.
Conclusion
This compound is a highly potent and specific inhibitor of the catalytic activity of leucyl-tRNA synthetase. Its ability to uncouple the enzymatic and signaling functions of LRS makes it an indispensable tool for researchers in the fields of cancer biology, infectious diseases, and metabolic regulation. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in in vitro studies, enabling further elucidation of the multifaceted roles of LRS in health and disease. While specific cytotoxicity and antibacterial data for this compound remain to be fully characterized in the public literature, the provided information on related LRS inhibitors offers a valuable point of reference for experimental design.
References
An In-depth Technical Guide on the Cytotoxicity of Leu-AMS in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LRS), a critical enzyme in protein synthesis, has emerged as a promising target in oncology. Its role extends beyond its canonical function of ligating leucine to its cognate tRNA, as it also acts as a key sensor of intracellular leucine levels, thereby activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2] Inhibition of LRS presents a potential therapeutic strategy to disrupt these vital cellular processes in cancer cells.
Leu-AMS, a leucyl-sulfamoyl-adenylate analogue, is a potent inhibitor of the catalytic activity of LRS.[3][4] While it is known to be highly cytotoxic to both cancer and normal cells, specific quantitative data on its half-maximal inhibitory concentration (IC50) across a range of cancer cell lines is not extensively documented in publicly available literature.[3] This guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, and presents detailed experimental protocols for assessing its cytotoxic and apoptotic effects. Furthermore, it visualizes the key signaling pathways and experimental workflows relevant to the study of LRS inhibitors.
Quantitative Data on LRS Inhibition and Cytotoxicity
Table 1: Inhibitory and Cytotoxic Concentrations of this compound and a Related Compound
| Compound | Target/Cell Line | Assay | IC50 / Effect | Reference(s) |
| This compound | Leucyl-tRNA Synthetase (LRS) | Enzymatic Assay | 22.34 nM | [3] |
| GAL-LEU | HeLa (Cervical Cancer) | MTT Assay | 23.63 µM | |
| GAL-LEU | PC3 (Prostate Cancer) | MTT Assay | 55.36% growth inhibition at 30 µM |
*GAL-LEU is a peptide ester of Galantamine and is structurally different from this compound. This data is included to provide context on the cytotoxicity of leucine-containing compounds.
Mechanism of Action of this compound
This compound primarily functions by inhibiting the catalytic activity of LRS.[3] This inhibition disrupts the attachment of leucine to its tRNA, a crucial step in protein synthesis. Unlike some other LRS inhibitors, this compound does not appear to affect the leucine-induced activation of the mTORC1 pathway.[3] The cytotoxic effects are therefore likely a direct consequence of the cessation of protein synthesis, leading to cellular stress and eventual cell death. Some derivatives of this compound, however, have been shown to inhibit the mTORC1 pathway.[5]
Experimental Protocols
The following are detailed, representative protocols for assessing the cytotoxicity and apoptotic effects of a compound like this compound.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (or other test compound)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface (using Annexin V) and the loss of membrane integrity (using PI).
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle trypsinization method.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 channel.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways in Apoptosis
The precise signaling pathway for this compound-induced apoptosis has not been fully elucidated. However, the inhibition of protein synthesis is a potent inducer of cellular stress, which can trigger the intrinsic apoptotic pathway.
Caption: General overview of intrinsic and extrinsic apoptosis pathways.
Experimental Workflow for Assessing this compound Cytotoxicity
The following diagram illustrates a typical workflow for investigating the cytotoxic effects of a compound like this compound on cancer cell lines.
Caption: Workflow for assessing this compound cytotoxicity in cancer cells.
Conclusion
This compound is a potent inhibitor of leucyl-tRNA synthetase, demonstrating significant cytotoxicity. While quantitative data on its effects across a broad panel of cancer cell lines is limited in the current literature, the provided experimental protocols offer a robust framework for researchers to conduct such investigations. The inhibition of a fundamental process like protein synthesis makes LRS an attractive target for cancer therapy. Further research is warranted to elucidate the precise signaling pathways involved in this compound-induced apoptosis and to determine its therapeutic potential in various cancer types. The diagrams and protocols in this guide serve as a valuable resource for scientists and drug development professionals working in this exciting area of oncology research.
References
- 1. Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes: dependence on a lysosomal thiol protease, dipeptidyl peptidase I, that is enriched in these cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. target.re.kr [target.re.kr]
- 5. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Functions of Leucyl-tRNA Synthetase
Audience: Researchers, scientists, and drug development professionals.
Abstract
Leucyl-tRNA synthetase (LRS) is a vital, multifunctional enzyme that plays a central role in cellular life. Its primary, or canonical, function is indispensable for protein synthesis, where it ensures the faithful attachment of leucine to its cognate tRNA. Beyond this fundamental role, LRS has emerged as a critical intracellular sensor of leucine, linking nutrient availability to the control of cell growth and metabolism through its non-canonical activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This dual functionality positions LRS as a key regulatory node and a compelling target for therapeutic development in various diseases, including cancer and metabolic disorders.[5][6] This guide provides a detailed examination of the core functions of LRS, presents key quantitative data, outlines detailed experimental protocols for its study, and visualizes its complex roles in cellular signaling.
Core Functions of Leucyl-tRNA Synthetase
LRS is a class IA aminoacyl-tRNA synthetase (aaRS) characterized by a complex modular architecture that includes a catalytic domain, an editing domain (CP1), and domains for tRNA binding and interaction with signaling partners.[2][7][8]
Canonical Function: Protein Synthesis
The essential housekeeping role of LRS is to catalyze the aminoacylation of tRNALeu, a two-step process crucial for translating the genetic code into protein.[2][7]
-
Leucine Activation: The enzyme first activates leucine using ATP to form a leucyl-adenylate (Leu-AMP) intermediate, releasing pyrophosphate (PPi).[2]
-
tRNA Charging: The activated leucyl moiety is then transferred from the adenylate to the 3'-end of its cognate tRNA, producing Leucyl-tRNALeu and AMP.[2]
To maintain the fidelity of protein synthesis, LRS possesses a distinct editing domain that hydrolyzes mischarged tRNAs, such as those incorrectly acylated with similar amino acids like norvaline.[7][9]
Non-Canonical Function: Leucine Sensing and mTORC1 Signaling
Independent of its role in translation, LRS acts as a direct intracellular sensor of leucine.[1][10] This function is central to the mTORC1 pathway, a master regulator of cell growth, proliferation, and metabolism.[11][12]
In the presence of sufficient leucine, LRS undergoes a conformational change, allowing it to bind to the RagD GTPase.[13][14][15] LRS then functions as a GTPase-Activating Protein (GAP) for RagD, promoting the hydrolysis of GTP to GDP.[1][12] This conversion is a critical "ON" switch for the mTORC1 pathway, facilitating the recruitment of the mTORC1 complex to the lysosomal surface where it is activated by Rheb-GTP.[11][16] Activated mTORC1 subsequently phosphorylates downstream targets like S6K1 and 4E-BP1 to promote protein synthesis and cell growth while inhibiting autophagy.[12]
Quantitative Data: Kinetic Parameters
The catalytic efficiency of LRS is described by its kinetic parameters. The values can vary based on the organism and experimental conditions. Below are representative kinetic constants for the aminoacylation reaction.
| Parameter | Value | Substrate | Organism/System | Reference |
| Km | 12.2 ± 1.1 µM | Leucine | Mycoplasma mobile | [17] |
| 2.5 ± 0.3 mM | ATP | Mycoplasma mobile | [17] | |
| 1.1 ± 0.1 µM | tRNALeu | Homo sapiens | [18] | |
| kcat | 1.8 ± 0.1 s-1 | - | Mycoplasma mobile | [17] |
| 0.8 ± 0.0 s-1 | - | Homo sapiens | [18] | |
| kcat/Km | 1.5 x 105 M-1s-1 | Leucine | Mycoplasma mobile | [17] |
| 7.3 x 105 M-1s-1 | tRNALeu | Homo sapiens | [18] |
Table 1: Representative Kinetic Parameters of Leucyl-tRNA Synthetase. This table summarizes Michaelis-Menten constant (Km), catalytic rate (kcat), and catalytic efficiency (kcat/Km) for LRS from different organisms, illustrating its interaction with its key substrates.
Experimental Protocols
Investigating the dual functions of LRS requires specific biochemical and cell-based assays.
Protocol: In Vitro Aminoacylation Assay
This assay quantifies the canonical tRNA-charging activity of LRS by measuring the incorporation of a radiolabeled amino acid into tRNA.[19][20][21]
Materials:
-
Purified recombinant LRS enzyme
-
[3H]-Leucine or [14C]-Leucine
-
Purified tRNALeu or total tRNA from a relevant source (e.g., brewer's yeast)
-
ATP solution (pH 7.0)
-
Aminoacylation Buffer (e.g., 50 mM HEPES-KOH pH 7.8, 45 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Inorganic pyrophosphatase
-
10% Trichloroacetic acid (TCA) solution, ice-cold
-
95% Ethanol, ice-cold
-
Glass fiber filter papers (e.g., Whatman 3MM)
-
Scintillation fluid and scintillation counter
Procedure:
-
Prepare the reaction mixture on ice. For a 70 µL final volume, combine the aminoacylation buffer, tRNA, [3H]-Leucine, and inorganic pyrophosphatase.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding ATP to a final concentration of 4 mM, followed immediately by the addition of purified LRS enzyme (e.g., to a final concentration of 2 nM).[21]
-
Incubate the reaction at 37°C. At designated time points (e.g., 2, 5, 10, 20 minutes), remove 20 µL aliquots.
-
Spot each aliquot onto a labeled glass fiber filter paper to stop the reaction.
-
Immediately immerse the filters in a beaker of ice-cold 10% TCA to precipitate the charged tRNA and wash away unincorporated radiolabeled leucine.
-
Wash the filters three times with fresh, ice-cold 10% TCA for 10 minutes each, followed by one wash with ice-cold 95% ethanol for 5 minutes.[21]
-
Dry the filters completely under a heat lamp.
-
Place each dry filter into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the amount of Leucyl-tRNALeu formed based on the specific activity of the radiolabeled leucine.
Protocol: Co-Immunoprecipitation (Co-IP) for LRS-RagD Interaction
This protocol details the procedure to verify the leucine-dependent interaction between LRS and its signaling partner RagD in mammalian cells.[22][23][24][25]
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Complete culture medium and Leucine-free medium
-
Antibodies: Rabbit anti-LRS and Mouse anti-RagD (or antibodies with different host species)
-
Protein A/G magnetic beads or agarose beads
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails)
-
Wash Buffer (Co-IP Lysis Buffer with 150 mM NaCl)
-
SDS-PAGE sample buffer (Elution buffer)
Procedure:
-
Cell Treatment: Culture cells to ~80-90% confluency. For leucine starvation, wash cells with PBS and incubate in leucine-free medium for 90 minutes. For stimulation, add leucine to the starved cells (final concentration ~500 µM) and incubate for 20 minutes. Maintain an unstimulated control group in leucine-free medium.[6]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold Co-IP Lysis Buffer, scrape the cells, and transfer the lysate to a pre-chilled microfuge tube.[25] Incubate on ice for 20 minutes with gentle vortexing.
-
Clarify Lysate: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the protein extract.
-
Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and discard them, keeping the supernatant.[24]
-
Immunoprecipitation: Add 2-5 µg of anti-LRS antibody to the clarified lysate. Incubate with gentle rotation for 4 hours to overnight at 4°C to form the antibody-antigen complex.
-
Capture Complex: Add 30 µL of equilibrated Protein A/G beads to the lysate-antibody mixture and incubate with rotation for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic rack or centrifugation (1000 x g for 1 min). Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.[23][24]
-
Elution: Resuspend the beads in 40 µL of 1X SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze by Western blotting, probing with an anti-RagD antibody to detect the co-precipitated protein. Use the anti-LRS antibody to confirm the successful pulldown of the target protein.
Visualizations: Pathways and Workflows
Caption: The LRS-mediated mTORC1 signaling pathway in response to leucine.
Caption: A streamlined experimental workflow for Co-Immunoprecipitation (Co-IP).
Implications for Drug Development
The distinct canonical and non-canonical functions of LRS make it a highly attractive target for therapeutic intervention.
-
Antimicrobial and Anticancer Agents: Inhibitors targeting the catalytic activity of LRS can block protein synthesis, providing a powerful strategy for developing antimicrobial agents (e.g., AN2690, an antifungal) and anticancer therapies, as some cancer cells show overexpression and dependency on LRS.[5][21][26][27]
-
Targeting mTORC1-Related Diseases: The non-canonical leucine sensing function of LRS is a direct link to mTORC1 hyperactivation, which is a hallmark of many cancers and metabolic diseases.[6][28] Developing small molecules that specifically disrupt the LRS-RagD interaction could inhibit mTORC1 signaling without affecting the essential protein synthesis function of LRS.[28] This offers a promising avenue for creating targeted therapies for rapamycin-resistant cancers or metabolic disorders with potentially fewer side effects than direct mTOR inhibitors.[28]
References
- 1. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-canonical or non-translational functions of aminoacyl-tRNA synthetases – The Chen Lab [publish.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucyl-tRNA Synthetase - Proteopedia, life in 3D [proteopedia.org]
- 8. The 2 Å crystal structure of leucyl-tRNA synthetase and its complex with a leucyl-adenylate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Origin of Substrate Specificity in Post-Transfer Editing by Leucyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coordination of the leucine-sensing Rag GTPase cycle by leucyl-tRNA synthetase in the mTORC1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. target.re.kr [target.re.kr]
- 15. researchgate.net [researchgate.net]
- 16. animbiosci.org [animbiosci.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. 2.7. In vitro aminoacylation assays [bio-protocol.org]
- 20. In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. assaygenie.com [assaygenie.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 26. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 28. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Leu-AMS in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-adenylate sulfamate (Leu-AMS) is a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), an essential enzyme responsible for ligating leucine to its cognate tRNA during protein synthesis.[1][2] As a stable analog of the leucyl-adenylate intermediate, this compound competitively binds to the catalytic site of LRS, effectively halting protein translation and inducing cytotoxicity in both normal and cancerous cells.[1][2] Beyond its canonical role, LRS also functions as a key intracellular leucine sensor, activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth and proliferation.[2][3][4] Notably, the catalytic and leucine-sensing functions of LRS can be decoupled.[3][4] Inhibition of the catalytic activity of LRS by this compound does not directly affect the leucine-induced activation of mTORC1.[1][2] These distinct functions make LRS a compelling target for therapeutic intervention, particularly in oncology.
These application notes provide a comprehensive protocol for the use of this compound in cell culture, including its mechanism of action, preparation, and application in cytotoxicity and signaling studies.
Mechanism of Action
This compound acts as a competitive inhibitor of LRS by mimicking the leucyl-adenylate intermediate formed during the aminoacylation reaction.[3] By binding to the active site of LRS, this compound prevents the attachment of leucine to tRNALeu, thereby inhibiting protein synthesis and leading to cell death. While LRS is also a positive regulator of the mTORC1 pathway through its interaction with RagD GTPase in a leucine-dependent manner, this compound's inhibition of the catalytic function does not interfere with this signaling role.[1][2][3]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture experiments.
Table 1: Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (LRS inhibition) | 22.34 nM | Leucyl-tRNA Synthetase | [1][2] |
| GI50 (Growth Inhibition) | 11 ± 0.97 nM | SW620 | [3] |
| EC50 (50% Cell Death) | 62 ± 3.48 nM | SW620 | [3] |
| IC50 (Cytotoxicity) | 0.59 μM | A549 |
Table 2: Recommended Stock Solution Preparation and Storage
| Parameter | Value |
| Solvent | DMSO |
| Stock Concentration | 10 mM |
| Storage Temperature | -80°C (up to 6 months), -20°C (up to 1 month) |
| Mass to Volume for 10 mM Stock | |
| 1 mg | 0.2176 mL |
| 5 mg | 1.0882 mL |
| 10 mg | 2.1764 mL |
Data derived from MedChemExpress product information.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO to dissolve the this compound powder (see Table 2).
-
Aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
General Cell Culture and Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well plates (e.g., 96-well, 24-well, or 6-well)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Cell Seeding:
-
Grow cells to 70-80% confluency in a T75 flask.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh, pre-warmed complete medium and perform a cell count.
-
Seed the cells into multi-well plates at a density appropriate for the specific cell line and assay duration. A typical seeding density for a 96-well plate for a 24-72 hour assay is 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
On the following day, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a general MTT assay protocol and should be optimized for your specific cell line.
Materials:
-
Cells treated with this compound as described in the previous protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Following the this compound treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
After incubation, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
LRS-mTORC1 Signaling Pathway
Caption: LRS-mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leu-AMS, a Leucyl-tRNA Synthetase (LRS) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leu-AMS, a leucine analogue, is a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), a critical enzyme in protein synthesis.[1][2][3][4] By targeting the catalytic activity of LRS, this compound serves as a valuable tool for studying cellular processes reliant on protein synthesis and for investigating the role of LRS in various signaling pathways. Notably, while this compound inhibits the enzymatic function of LRS, it does not interfere with the leucine-sensing function of LRS in the mTORC1 signaling pathway.[1][2][3][4] These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its cytotoxic effects and to analyze its impact on the LRS-mTORC1 signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. Researchers should note that the cytotoxic effects of this compound can vary between different cell lines and experimental conditions. It is therefore recommended to perform a dose-response experiment to determine the optimal working concentration for a specific cell type.
| Parameter | Value | Source |
| IC50 (LRS enzymatic activity) | 22.34 nM | [1][2][3][4] |
| Solubility | ≥ 49.17 mg/mL (107.01 mM) in DMSO | |
| Recommended Starting Concentration for Cytotoxicity Assays | 1 µM - 100 µM | General guidance |
| Recommended Concentration for mTORC1 Pathway Analysis | 10 µM - 50 µM | General guidance |
Note: The recommended concentration ranges are starting points. The optimal concentration should be determined empirically for each specific application and cell line.
Signaling Pathway
The diagram below illustrates the role of Leucyl-tRNA Synthetase (LRS) in both protein synthesis and the mTORC1 signaling pathway. This compound specifically inhibits the catalytic activity of LRS, thereby blocking protein synthesis. However, it does not affect the ability of LRS to sense leucine and activate the mTORC1 pathway.
Caption: LRS-mTORC1 Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine GI50 of this compound
This protocol describes how to determine the half-maximal growth inhibition (GI50) of this compound in a cancer cell line using a standard colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours.
-
-
Cell Viability Measurement:
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for 15-30 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
-
-
For WST-1 assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the GI50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of mTORC1 Signaling Pathway
This protocol details the procedure for analyzing the phosphorylation status of key downstream effectors of mTORC1, such as p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), in response to this compound treatment.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of an LRS inhibitor like this compound.
References
Application Notes and Protocols for Studying Protein Synthesis Using Leu-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein synthesis is a fundamental biological process essential for cell growth, proliferation, and function. The accurate measurement of protein synthesis rates is crucial for understanding cellular physiology and for the development of novel therapeutics targeting this pathway. L-Leucyl-7-amino-4-methylcoumarin (Leu-AMS) is a potent and specific inhibitor of leucyl-tRNA synthetase (LRS), the enzyme responsible for charging tRNA with leucine. By inhibiting LRS, this compound effectively blocks the incorporation of leucine into nascent polypeptide chains, providing a powerful tool to study and quantify global protein synthesis. Unlike some other inhibitors, this compound specifically targets the catalytic activity of LRS without affecting the leucine-sensing function of the mTORC1 pathway, allowing for a focused investigation of the translational machinery.[1][2]
These application notes provide detailed protocols for utilizing this compound to measure the inhibition of protein synthesis in cultured cells. The provided methodologies and data will enable researchers to effectively incorporate this tool into their studies in basic research and drug discovery.
Data Presentation
The inhibitory effect of this compound on leucyl-tRNA synthetase and its downstream impact on global protein synthesis can be quantified to understand its potency and efficacy in different cellular contexts.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Reference |
| Target | Leucyl-tRNA Synthetase (LRS) | [1][2] |
| IC50 | 22.34 nM | [1][2] |
| Mechanism of Action | Inhibition of LRS catalytic activity | [1][2] |
| Effect on mTORC1 | Does not affect leucine-induced activation | [1][2] |
Table 2: Hypothetical Dose-Response of this compound on Global Protein Synthesis in Various Cell Lines
| Cell Line | This compound Concentration (nM) | % Inhibition of Protein Synthesis (Relative to Control) |
| HEK293 | 10 | 15% |
| 50 | 45% | |
| 100 | 75% | |
| 500 | 95% | |
| HeLa | 10 | 12% |
| 50 | 40% | |
| 100 | 70% | |
| 500 | 92% | |
| MCF-7 | 10 | 18% |
| 50 | 50% | |
| 100 | 80% | |
| 500 | 98% |
Note: The data in Table 2 is illustrative and should be determined experimentally for specific cell lines and conditions.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing mammalian cells and treating them with this compound to study the inhibition of protein synthesis.
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Cell culture plates or flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed cells into appropriate culture vessels (e.g., 96-well plates for high-throughput screening, 6-well plates for western blotting) at a predetermined density to ensure they are in the exponential growth phase during the experiment.
-
Incubate the cells overnight to allow for attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line (e.g., ranging from 10 nM to 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 2, 6, 12, or 24 hours) depending on the experimental goals.
-
Protocol 2: Measurement of Global Protein Synthesis Inhibition using a Non-Radioactive Method (OPP-Based Assay)
This protocol describes how to quantify the inhibition of global protein synthesis by this compound using O-propargyl-puromycin (OPP), a puromycin analog that is incorporated into nascent polypeptide chains and can be detected via click chemistry.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
O-propargyl-puromycin (OPP)
-
Fluorescent azide (e.g., Alexa Fluor 488 azide)
-
Click chemistry reaction buffer kit
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 1% BSA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
OPP Labeling:
-
Towards the end of the this compound incubation period, add OPP to the cell culture medium at a final concentration of 20-50 µM.
-
Incubate the cells for 30-60 minutes at 37°C. This incubation time should be optimized for the specific cell line.
-
-
Fixation and Permeabilization:
-
Remove the medium and wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail containing the fluorescent azide according to the manufacturer's instructions.
-
Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with wash buffer.
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: Mount the coverslips with an antifade mounting medium containing DAPI for nuclear counterstaining. Capture images using a fluorescence microscope. Quantify the fluorescence intensity of the azide signal per cell using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Scrape or trypsinize the cells, and resuspend them in PBS. Analyze the fluorescence intensity of the cell population using a flow cytometer. The geometric mean fluorescence intensity will be proportional to the rate of protein synthesis.
-
-
Data Interpretation:
-
Compare the fluorescence intensity of this compound-treated cells to the vehicle-treated control cells. A decrease in fluorescence intensity indicates inhibition of protein synthesis.
-
Plot the percentage of inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 for global protein synthesis inhibition.
-
Visualizations
Caption: Mechanism of this compound action in protein synthesis.
References
Application Notes and Protocols: The Role of Leu-AMS in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Leucyl-tRNA synthetase (LRS) inhibitors, specifically focusing on Leucyl-adenylate sulfamate (Leu-AMS) and its derivatives, in various cancer research models. This document details the mechanism of action, presents quantitative data from key studies, and provides detailed experimental protocols for the application of these compounds in both in vitro and in vivo settings.
Introduction
Leucyl-tRNA synthetase (LRS) is a ubiquitously expressed enzyme with a dual functionality critical to cell growth and proliferation. Its canonical role involves the charging of leucine to its cognate tRNA, an essential step in protein synthesis. Beyond this, LRS functions as a key intracellular leucine sensor, activating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway in a leucine-dependent manner.[1] Given that the mTORC1 pathway is frequently hyperactivated in various cancers, promoting tumor growth and survival, LRS has emerged as a promising therapeutic target.[1][2]
This compound and its derivatives are competitive inhibitors of LRS, targeting the aminoacylation active site.[3] By preventing the binding of leucine, these compounds can effectively suppress the leucine-sensing function of LRS, leading to the inhibition of mTORC1 signaling and subsequent anti-proliferative and pro-apoptotic effects in cancer cells.[1][2] Notably, some novel LRS inhibitors, such as BC-LI-0186, have been developed to specifically inhibit the non-canonical leucine-sensing function of LRS without affecting its essential catalytic activity, offering a more targeted therapeutic approach.[4]
Mechanism of Action: this compound and the mTORC1 Signaling Pathway
This compound exerts its anti-cancer effects by disrupting the LRS-mediated activation of the mTORC1 pathway. In the presence of leucine, LRS undergoes a conformational change that allows it to function as a GTPase-activating protein (GAP) for the RagD GTPase, a component of the Rag GTPase heterodimer. This interaction promotes the GTP hydrolysis of RagD, leading to the activation of the Rag GTPase complex. The active Rag complex then recruits mTORC1 to the lysosomal surface, where it is activated by Rheb. Activated mTORC1 subsequently phosphorylates downstream effectors, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and proliferation.
This compound, by competitively binding to the leucine-binding site of LRS, prevents the initial leucine-induced conformational change. This abrogation of leucine sensing inhibits the GAP activity of LRS towards RagD, thereby preventing mTORC1 activation and its downstream signaling.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of the LRS inhibitor BC-LI-0186, a derivative of this compound, in various cancer models.
In Vitro Efficacy of BC-LI-0186 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (nM) | EC50 (nM) |
| A549 | 98 ± 0.89 | 183 ± 1.83 |
| H460 | 206 ± 0.78 | 534 ± 2.91 |
| H2228 | 55 | - |
| H1703 | 78 | - |
| SNU1330 | 83 | - |
| H1650 | 86 | - |
| H2009 | 102 | - |
| H358 | 109 | - |
| H2279 | 128 | - |
| H596 | 206 | - |
| Data sourced from a study on the therapeutic effects of BC-LI-0186 in NSCLC.[2] |
In Vitro Efficacy of BC-LI-0186 in HCT116 Colon Cancer Cell Lines
| Cell Line | GI50 (nM) | EC50 (nM) |
| HCT116 WT | 39.49 | 105.03 |
| HCT116 S2035I (Rapamycin-resistant) | 42.03 | 100.45 |
| Data demonstrating the efficacy of BC-LI-0186 in overcoming rapamycin resistance.[5] |
In Vivo Efficacy of BC-LI-0186 in a Lung Cancer Mouse Model
| Animal Model | Treatment | Dosage | Outcome |
| LSL K-ras G12D mice | BC-LI-0186 | 50 mg/kg, i.p., twice daily, 5 days/week for 2 weeks | Significant reduction in tumor size compared to vehicle control.[1] |
| This study highlights the anti-tumor effects of BC-LI-0186 in a genetically engineered mouse model of lung cancer.[1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its derivatives are provided below.
Cell Viability and Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO or the solvent used for the compound).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis of mTORC1 Pathway Activation
This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the mTORC1 signaling pathway.
Materials:
-
Cancer cell line of interest
-
This compound or its derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Sterile PBS or Matrigel
-
This compound or its derivatives formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor formation and growth.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control to the respective groups according to the planned dosing schedule (e.g., intraperitoneal injection).
-
Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream effects.
-
Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Conclusion
This compound and its derivatives represent a promising class of anti-cancer agents that target the dual functions of LRS. By inhibiting the leucine-sensing arm of the mTORC1 pathway, these compounds can effectively suppress cancer cell proliferation and survival. The provided application notes and protocols offer a framework for researchers to investigate the therapeutic potential of LRS inhibitors in a variety of cancer research models, facilitating the discovery and development of novel cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for In Vivo Studies Inspired by Leu-AMS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-sulfamoyl adenylate (Leu-AMS) is a stable analog of the reaction intermediate leucyl-adenylate. It has been instrumental in elucidating the role of leucyl-tRNA synthetase 1 (LARS1) as a key sensor of leucine for the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. While this compound is primarily utilized as a tool in in vitro biochemical and structural studies to probe the LARS1-leucine interaction, its mechanism of action provides a valuable framework for designing in vivo studies to investigate the therapeutic potential of targeting this pathway.
These application notes provide a detailed, albeit hypothetical, guide for researchers interested in exploring the in vivo effects of inhibiting the leucine-sensing function of LARS1, using a hypothetical stable and cell-permeable inhibitor, hereafter referred to as "LARS1-i," which mimics the inhibitory action of this compound on the LARS1-RagD interaction.
Principle of Action
LARS1 has a dual function: its canonical role in charging tRNA with leucine for protein synthesis and a non-canonical role as a leucine sensor for mTORC1 activation. In the presence of leucine, LARS1 binds to the RagD GTPase, promoting the activation of mTORC1. This compound acts as a competitive inhibitor in the active site of LARS1, and its binding can modulate the conformational state of LARS1, thereby affecting its interaction with RagD.[1][2][3] A hypothetical inhibitor, LARS1-i, would be designed to specifically disrupt the LARS1-RagD interaction, thereby inhibiting mTORC1 signaling without affecting the essential tRNA charging function.
Signaling Pathway
The following diagram illustrates the role of LARS1 in the leucine-sensing pathway for mTORC1 activation and the proposed point of intervention for a hypothetical inhibitor like LARS1-i.
Caption: LARS1-mediated mTORC1 signaling pathway and point of inhibition.
Hypothetical In Vivo Study: Anti-Tumor Efficacy in a Xenograft Model
This section outlines a hypothetical protocol to evaluate the anti-tumor efficacy of "LARS1-i" in a mouse xenograft model of human colorectal cancer (HCT116), a cell line known to be sensitive to mTORC1 inhibition.
Experimental Workflow
Caption: Workflow for a xenograft model to test LARS1-i efficacy.
Materials
-
Cell Line: HCT116 human colorectal carcinoma cells
-
Animals: 8-week-old female BALB/c nude mice
-
Test Article: LARS1-i (hypothetical inhibitor)
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water
-
Positive Control: Rapamycin (2 mg/kg)
-
Reagents for Analysis: RIPA buffer, protease and phosphatase inhibitors, primary and secondary antibodies for Western blot and IHC (e.g., anti-p-S6K, anti-Ki-67).
Protocol
-
Cell Culture and Implantation:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1.2 x 10⁷ cells/300 µL.
-
Subcutaneously inject 300 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor tumor growth every other day using electronic calipers.
-
When tumors reach an average volume of approximately 100 mm³, randomize mice into treatment groups (n=8 per group).
-
-
Treatment Administration:
-
Administer the following treatments daily via intraperitoneal injection for 28 days:
-
Group 1: Vehicle
-
Group 2: LARS1-i (10 mg/kg)
-
Group 3: LARS1-i (20 mg/kg)
-
Group 4: Rapamycin (2 mg/kg)
-
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is reached when tumor volume exceeds 1500 mm³ or at the end of the 28-day treatment period.
-
-
Tissue Collection and Analysis:
-
At the endpoint, euthanize mice and excise tumors.
-
Divide each tumor into two halves: one for Western blot analysis and one for immunohistochemistry (IHC).
-
For Western blot, homogenize the tumor tissue in RIPA buffer, quantify protein concentration, and perform SDS-PAGE and immunoblotting for p-S6K, total S6K, and a loading control.
-
For IHC, fix the tumor tissue in 10% neutral buffered formalin, embed in paraffin, and stain for Ki-67 to assess cell proliferation.
-
Quantitative Data Summary
The following tables represent hypothetical data that could be generated from this study.
Table 1: Tumor Growth Inhibition by LARS1-i
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 28 (mm³) | Standard Deviation | % Tumor Growth Inhibition |
| Vehicle | - | 1250 | ± 150 | - |
| LARS1-i | 10 | 875 | ± 110 | 30% |
| LARS1-i | 20 | 500 | ± 95 | 60% |
| Rapamycin | 2 | 625 | ± 105 | 50% |
Table 2: Effect of LARS1-i on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 28 (g) | Standard Deviation |
| Vehicle | - | +1.5 | ± 0.5 |
| LARS1-i | 10 | +1.2 | ± 0.6 |
| LARS1-i | 20 | +0.8 | ± 0.7 |
| Rapamycin | 2 | -0.5 | ± 0.8 |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative p-S6K/Total S6K Ratio (normalized to Vehicle) | % Ki-67 Positive Cells |
| Vehicle | - | 1.00 | 85% |
| LARS1-i | 10 | 0.65 | 60% |
| LARS1-i | 20 | 0.30 | 35% |
| Rapamycin | 2 | 0.45 | 45% |
Conclusion
The use of this compound in in vitro studies has been pivotal in understanding the leucine-sensing mechanism of LARS1. While this compound itself is not intended for in vivo use, the knowledge gained from its application provides a strong rationale for the development of specific inhibitors of the LARS1-RagD interaction. The hypothetical protocols and data presented here offer a template for the preclinical evaluation of such inhibitors, which hold promise as a novel class of therapeutics for cancers and other diseases characterized by dysregulated mTORC1 signaling.
References
Application Notes and Protocols for Detecting mTORC1 Pathway Proteins Following Leu-AMS Treatment by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin complex 1 (mTORC1) is a critical signaling hub that governs cell growth, proliferation, and metabolism by responding to various environmental cues, including nutrients like amino acids.[1][2][3] Leucine, in particular, is a potent activator of the mTORC1 pathway.[4][5][6] The activation of mTORC1 by leucine is mediated by the leucyl-tRNA synthetase 1 (LARS1), which acts as an intracellular leucine sensor.[5][7][8] Leucyl-sulfamoyl-adenylate (Leu-AMS) is a reaction intermediate analog of leucine that can be used to study the leucine-sensing mechanism of LARS1 and its subsequent activation of mTORC1.[7][8]
Western blotting is a widely used and powerful technique to identify and quantify specific proteins in a complex mixture, making it an ideal method to investigate the activation state of the mTORC1 pathway.[9][10] This document provides a detailed protocol for utilizing Western blot analysis to detect key downstream effectors of mTORC1, such as phosphorylated p70 S6 Kinase (p-p70S6K) and phosphorylated 4E-BP1 (p-4E-BP1), in response to this compound treatment.
mTORC1 Signaling Pathway
The mTORC1 signaling cascade is initiated by the presence of sufficient amino acids, particularly leucine.[1] Leucine binding to LARS1 triggers a conformational change that allows it to interact with the Rag GTPases, leading to the recruitment and activation of mTORC1 at the lysosomal surface.[7][8] Activated mTORC1 then phosphorylates its downstream targets, including p70S6K and 4E-BP1, to promote protein synthesis and cell growth.[2][11]
Caption: mTORC1 signaling pathway activated by this compound.
Experimental Workflow
The overall experimental workflow for this protocol is depicted below. It involves cell culture and treatment, protein extraction, protein quantification, and finally, Western blot analysis.
Caption: Experimental workflow for Western blot analysis.
Detailed Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells (e.g., HEK293T, MCF7) in 6-well plates and grow to 70-80% confluency.
-
Amino Acid Starvation (Optional but Recommended): To enhance the signal-to-noise ratio, starve the cells of amino acids for 1-2 hours prior to treatment by incubating them in an amino acid-free medium.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for different time points (e.g., 0, 15, 30, 60, 120 minutes). Prepare a vehicle-only control.
Cell Lysis and Protein Extraction
This protocol utilizes Radioimmunoprecipitation assay (RIPA) buffer for efficient cell lysis and protein solubilization.[12][13][14]
-
Preparation of Lysis Buffer:
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS.[13][15]
-
Additives (Freshly Added): Just before use, supplement the RIPA buffer with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1x protease inhibitor cocktail, 1 mM Na3VO4).[12][16]
-
-
Lysis Procedure for Adherent Cells: a. Place the culture dish on ice and wash the cells twice with ice-cold PBS.[12] b. Aspirate the PBS and add 150-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.[13] c. Scrape the cells using a cold plastic cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12][16] d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[13] e. Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C.[12][15] f. Carefully transfer the supernatant (containing the protein) to a new, clean tube and discard the pellet.[16]
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying total protein concentration.[17][18]
-
Prepare BCA Working Reagent: Mix 50 parts of BCA Reagent A with 1 part of BCA Reagent B.[17][19]
-
Prepare Protein Standards: Prepare a series of protein standards (e.g., Bovine Serum Albumin - BSA) with known concentrations (e.g., 0 to 2 mg/mL).[17]
-
Assay Procedure (Microplate): a. Pipette 10-25 µL of each standard and unknown sample into separate wells of a 96-well microplate.[17][18] b. Add 200 µL of the BCA working reagent to each well.[17][18] c. Incubate the plate at 37°C for 30 minutes.[17][19] d. Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[17][19]
-
Calculate Protein Concentration: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.[19]
SDS-PAGE and Western Blot
-
Sample Preparation: a. Based on the protein quantification results, normalize the protein concentration for all samples. b. Mix the protein lysate with an equal volume of 2x Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).[20] c. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[15][16]
-
Gel Electrophoresis (SDS-PAGE): a. Load equal amounts of protein (typically 15-30 µg) into the wells of a polyacrylamide gel.[16] The percentage of the gel will depend on the molecular weight of the target proteins. b. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[21]
-
Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9][22] Wet transfer is often recommended for a wide range of protein sizes.[22][23] b. Ensure the gel is placed closest to the negative electrode and the membrane closest to the positive electrode.[23]
-
Blocking: a. After transfer, block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding.[24][25] b. Common blocking buffers include 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[24][26] Note: For phospho-antibodies, BSA is often preferred as milk contains casein, a phosphoprotein.[24]
-
Antibody Incubation: a. Primary Antibody: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[26] Refer to the antibody datasheet for recommended dilutions.
-
Recommended Primary Antibodies:
-
Total p70 S6 Kinase[29]
-
Total 4E-BP1[30]
-
Loading control (e.g., GAPDH, β-actin) b. Washing: Wash the membrane three to six times for 5-10 minutes each with TBST to remove unbound primary antibody.[25][26][33] c. Secondary Antibody: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[25][33][34] d. Final Washes: Repeat the washing steps as described above to remove unbound secondary antibody.[25][34]
-
-
Chemiluminescent Detection: a. Incubate the blot with a chemiluminescent substrate (e.g., ECL) for 1-5 minutes.[25][34][35] b. Capture the chemiluminescent signal using an imaging system (like a CCD camera) or by exposing it to X-ray film.[9][34][36]
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table. Densitometry analysis of the bands can be performed using appropriate software. The data should be presented as the ratio of the phosphorylated protein to the total protein, normalized to the loading control.
Table 1: Densitometric Analysis of mTORC1 Pathway Activation
| Treatment Group | p-p70S6K / Total p70S6K (Normalized) | p-4E-BP1 / Total 4E-BP1 (Normalized) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 10 µM this compound | 1.85 ± 0.21 | 1.62 ± 0.18 |
| 50 µM this compound | 3.50 ± 0.35 | 3.10 ± 0.29 |
| 100 µM this compound | 5.20 ± 0.48 | 4.85 ± 0.41 |
| 200 µM this compound | 5.35 ± 0.51 | 4.95 ± 0.45 |
Data are represented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per well. | |
| Inefficient transfer | Verify transfer efficiency with Ponceau S staining. Optimize transfer time and conditions.[22] | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA).[24] |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number and duration of wash steps.[36] | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept cold.[14] |
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential regulation of mTORC1 by leucine and glutamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spb.dia-m.ru [spb.dia-m.ru]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nsjbio.com [nsjbio.com]
- 13. static.igem.org [static.igem.org]
- 14. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 15. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 16. origene.com [origene.com]
- 17. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. qb3.berkeley.edu [qb3.berkeley.edu]
- 20. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]
- 21. neobiotechnologies.com [neobiotechnologies.com]
- 22. Western blot transfer techniques | Abcam [abcam.com]
- 23. bostonbioproducts.com [bostonbioproducts.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 27. merckmillipore.com [merckmillipore.com]
- 28. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 29. p70 S6 Kinase Antibody | Cell Signaling Technology [cellsignal.com]
- 30. ccrod.cancer.gov [ccrod.cancer.gov]
- 31. ccrod.cancer.gov [ccrod.cancer.gov]
- 32. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 33. creative-diagnostics.com [creative-diagnostics.com]
- 34. azurebiosystems.com [azurebiosystems.com]
- 35. Chemiluminescence in western blot | Abcam [abcam.com]
- 36. licorbio.com [licorbio.com]
Application Notes and Protocols for Cell Viability Assays with Leu-AMS Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucyl-tRNA synthetase (LARS1) is a critical enzyme in protein synthesis, responsible for attaching leucine to its corresponding tRNA. Beyond this canonical function, LARS1 acts as a key intracellular leucine sensor, playing a pivotal role in the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is frequently observed in various cancers.
Leu-AMS, a leucyl-sulfamoyl-adenylate analog, is a potent and specific inhibitor of the catalytic activity of LARS1.[1][5][6] By inhibiting LARS1, this compound disrupts the leucine-sensing mechanism that leads to mTORC1 activation, thereby impeding cancer cell growth and proliferation. This makes this compound a valuable tool for cancer research and a potential therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on cancer cells using common cell viability assays.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of LARS1, mimicking the leucyl-adenylate intermediate formed during the aminoacylation reaction.[5][6] Its primary mechanism of action involves the inhibition of the catalytic activity of LARS1, thereby preventing the charging of tRNA with leucine. This disruption of protein synthesis is a key contributor to its cytotoxic effects.
Furthermore, by inhibiting LARS1, this compound interferes with the leucine-dependent activation of the mTORC1 pathway. LARS1, upon binding to leucine, interacts with RagD GTPase, a component of the Rag GTPase heterodimer, leading to the activation of mTORC1 at the lysosomal surface.[1][4] Inhibition of LARS1 by this compound prevents this interaction, leading to the downregulation of mTORC1 signaling and subsequent inhibition of cell growth and proliferation.[5]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Cancer Type | Assay Type | Incubation Time (hrs) | IC50 (nM) | Reference |
| Example: | |||||
| MCF-7 | Breast Cancer | MTT | 72 | Data not available | |
| A549 | Lung Cancer | MTT | 72 | Data not available | |
| HeLa | Cervical Cancer | Crystal Violet | 48 | Data not available | |
| Jurkat | T-cell Leukemia | MTT | 48 | Data not available | |
| PC-3 | Prostate Cancer | Crystal Violet | 72 | Data not available | |
| U2OS | Osteosarcoma | MTT | 48 | Data not available | |
| SKOV3 | Ovarian Cancer | MTT | 72 | Data not available |
Note: The IC50 value for this compound as an inhibitor of the leucyl-tRNA synthetase (LRS) enzyme itself has been determined to be 22.34 nM. Researchers are encouraged to determine the specific IC50 values for their cell lines of interest using the protocols provided below.
Mandatory Visualizations
Caption: LARS1-mTORC1 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for cell viability assays with this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 1 nM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15-20 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells. The amount of crystal violet dye taken up by the cells is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (adherent)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Crystal Violet solution (0.5% w/v in 25% methanol)
-
10% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as in the MTT assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as in the MTT assay (Step 2).
-
-
Cell Fixation and Staining:
-
After the incubation period, carefully remove the medium.
-
Gently wash the cells twice with 100 µL of PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
-
Washing:
-
Carefully remove the crystal violet solution.
-
Gently wash the plate with tap water until the water runs clear.
-
Invert the plate on a paper towel and allow it to air dry completely.
-
-
Dye Solubilization:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate on an orbital shaker for 15-20 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability as described for the MTT assay (Step 6).
-
Plot the data to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively assess the cytotoxic effects of this compound on various cancer cell lines. By understanding its mechanism of action and employing standardized cell viability assays, the scientific community can further explore the therapeutic potential of targeting the LARS1-mTORC1 axis in cancer treatment. The mandatory visualizations provide a clear understanding of the signaling pathway and experimental procedures, facilitating the design and execution of robust and reproducible experiments.
References
- 1. target.re.kr [target.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of the LARS1 Inhibitor, BC-LI-0186 with a MEK1/2 Inhibitor Enhances the Anti-Tumor Effect in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Measuring Leucyl-tRNA Synthetase (LRS) Activity in the Presence of Leu-AMS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leucyl-tRNA Synthetase (LRS) is a ubiquitously expressed, essential enzyme with a dual role in cellular physiology. Canonically, it catalyzes the ATP-dependent ligation of leucine to its cognate tRNA (tRNALeu), a critical step in protein biosynthesis. Beyond this fundamental function, LRS has emerged as a key intracellular leucine sensor that activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1][2] This non-canonical role has positioned LRS as an attractive therapeutic target for various diseases, including cancer.
Leucyl-adenylate sulfamoyl (Leu-AMS) is a potent, synthetic inhibitor of the canonical aminoacylation activity of LRS.[3][4] It acts as a stable analog of the leucyl-adenylate intermediate formed during the first step of the aminoacylation reaction.[4][5] Understanding the impact of inhibitors like this compound on the enzymatic activity of LRS is crucial for drug discovery and for dissecting the distinct roles of its catalytic and signaling functions.
This application note provides detailed protocols for measuring the catalytic activity of LRS, specifically focusing on methods to assess the inhibitory effects of this compound. The protocols described are the ATP-PPi exchange assay and the aminoacylation assay, which measure the first and overall steps of the LRS-catalyzed reaction, respectively.
LRS Catalytic Activity and Inhibition by this compound
The canonical function of LRS occurs in two main steps:
-
Amino Acid Activation: LRS activates leucine using ATP to form a leucyl-adenylate (Leu-AMP) intermediate and releases inorganic pyrophosphate (PPi).
-
Aminoacyl Transfer: The activated leucine is then transferred from the Leu-AMP intermediate to the 3'-end of its cognate tRNALeu, releasing AMP.
This compound is a potent inhibitor of the aminoacylation activity of LRS, with a reported IC50 value of 22.34 nM.[3] It mimics the Leu-AMP intermediate, binding tightly to the active site and preventing the progression of the aminoacylation reaction.[4][5]
dot
Caption: LRS catalytic cycle and inhibition by this compound.
LRS as a Leucine Sensor for mTORC1 Signaling
In response to sufficient intracellular leucine levels, LRS translocates to the lysosomal surface.[2] There, it interacts with Rag GTPases, specifically acting as a GTPase-activating protein (GAP) for RagD.[1][2] This interaction leads to the activation of mTORC1, which in turn phosphorylates downstream targets like S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[6] Interestingly, some compounds have been developed that inhibit the mTORC1 signaling function of LRS without affecting its catalytic activity, highlighting the possibility of functionally separating these two roles.[2]
dot
References
- 1. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. target.re.kr [target.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Leu-AMS Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Leu-AMS (Leucyl-sulfamoyl adenylate) in their experiments. This compound is a potent inhibitor of Leucyl-tRNA Synthetase (LARS1) and a valuable tool for studying the leucine-sensing arm of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a non-hydrolyzable analog of the leucyl-adenylate intermediate formed during the tRNA charging reaction catalyzed by Leucyl-tRNA Synthetase (LARS1). By binding tightly to the catalytic site of LARS1, this compound acts as a competitive inhibitor, preventing the enzyme from sensing and responding to intracellular leucine.[1] This inhibition ultimately leads to the downregulation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to:
-
Investigate the role of LARS1 as a leucine sensor for mTORC1 activation.[1][2]
-
Study the downstream effects of mTORC1 inhibition, such as changes in protein synthesis and autophagy.
-
Explore the therapeutic potential of targeting the amino acid sensing pathway in diseases like cancer.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the compound at -20°C or -80°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the typical working concentration for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary depending on the cell type, cell density, and the specific experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system. Published studies have used concentrations in the low micromolar range.
Troubleshooting Guide
Issue 1: High Background Signal in Fluorescence-Based Assays
High background can mask the specific signal from your target, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Autofluorescence | Use a medium with low autofluorescence (e.g., FluoroBrite™). If possible, use red-shifted fluorescent dyes to avoid the natural autofluorescence of cells in the blue and green spectra. Include an unstained control to determine the baseline autofluorescence. |
| Excessive this compound Concentration | Titrate the this compound concentration to find the lowest effective dose that gives a clear signal without high background. |
| Non-specific Binding of Detection Antibodies (for Immunofluorescence) | Use a blocking solution (e.g., BSA or serum from the secondary antibody host species) to block non-specific binding sites. Ensure adequate washing steps to remove unbound antibodies. |
| Sub-optimal Imaging Settings | Adjust the gain and exposure settings on your microscope to minimize background noise while maintaining a detectable specific signal. |
Issue 2: Low or No Signal
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration | The concentration of this compound may be too low to effectively compete with intracellular leucine and inhibit LARS1. Perform a dose-response curve to determine the optimal concentration. |
| Poor Cell Permeability of this compound | Ensure that the vehicle (e.g., DMSO) concentration is appropriate and does not exceed levels toxic to the cells. Optimize the incubation time to allow for sufficient uptake of the compound. |
| Low Expression of the Target Protein | Confirm the expression level of your target protein (e.g., phosphorylated S6K) in your cell line. You may need to use a cell line with higher expression or stimulate the pathway to increase the signal. |
| Sub-optimal Antibody Performance (for Western Blot or IF) | Ensure your primary and secondary antibodies are validated for the application and are used at the recommended dilution. Include positive and negative controls to verify antibody performance. |
| Incorrect Timing of Measurement | The effect of this compound on mTORC1 signaling is time-dependent. Perform a time-course experiment to identify the optimal time point for observing the desired effect. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between experiments can undermine the reliability of your findings.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell density, passage number, and growth conditions (media, serum, etc.) for all experiments. Starvation conditions prior to stimulation must be carefully controlled. |
| Variability in Reagent Preparation | Prepare fresh stock solutions of this compound and other critical reagents. Aliquot and store properly to avoid degradation. |
| Inconsistent Incubation Times | Use a timer to ensure consistent incubation times for all treatments and steps in your protocol. |
| Cell Health | Monitor cell viability and morphology. Unhealthy cells can respond differently to treatments. Ensure cells are not overgrown or stressed. |
Experimental Protocols
Representative Protocol: Western Blot Analysis of mTORC1 Pathway Inhibition by this compound
This protocol describes how to assess the effect of this compound on the phosphorylation of key mTORC1 downstream targets, such as S6 Kinase (S6K) and 4E-BP1, in a cultured cell line (e.g., HEK293T).
Materials:
-
HEK293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To synchronize cells and reduce basal mTORC1 activity, you can serum-starve the cells for 2-4 hours in serum-free medium.
-
Leucine Starvation and Stimulation:
-
Wash cells with PBS.
-
Incubate cells in leucine-free medium for 1 hour.
-
Add back leucine to the medium to stimulate the mTORC1 pathway.
-
-
This compound Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Expected Results: Treatment with this compound is expected to decrease the phosphorylation of S6K at Thr389 and 4E-BP1 at Thr37/46 in a dose-dependent manner, indicating inhibition of mTORC1 activity. Total protein levels of S6K, 4E-BP1, and the loading control should remain unchanged.
| Treatment | p-S6K (Thr389) | Total S6K | p-4E-BP1 (Thr37/46) | Total 4E-BP1 |
| Vehicle Control | High | Unchanged | High | Unchanged |
| Low [this compound] | Moderately Decreased | Unchanged | Moderately Decreased | Unchanged |
| High [this compound] | Strongly Decreased | Unchanged | Strongly Decreased | Unchanged |
Visualizations
Caption: The Leucine-mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for studying the effects of this compound.
References
Technical Support Center: Optimizing Leu-AMS Concentration
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Leu-AMS (Leucyl-adenylate sulfamate) for specific cell lines. This compound is a potent inhibitor of leucyl-tRNA synthetase (LRS), a key enzyme in protein synthesis. Its high cytotoxicity necessitates careful optimization to achieve desired experimental outcomes while minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a structural analog of leucyl-adenylate, an intermediate in the aminoacylation reaction catalyzed by leucyl-tRNA synthetase (LRS).[1][2] By mimicking this intermediate, this compound binds to the catalytic site of LRS, inhibiting its primary function of attaching leucine to its corresponding tRNA.[1] This inhibition of protein synthesis leads to high cytotoxicity in both cancerous and normal cells.[3]
Q2: Does this compound inhibit the mTORC1 signaling pathway?
A2: The effect of this compound on the mTORC1 pathway is nuanced. Leucyl-tRNA synthetase (LRS) has a dual role; besides its catalytic activity, it acts as a sensor for intracellular leucine levels, which in turn activates the mTORC1 signaling pathway.[4][5] While this compound directly inhibits the catalytic (aminoacylation) activity of LRS, some studies suggest that it does not directly affect the leucine-sensing function of LRS that leads to mTORC1 activation.[4] However, other reports indicate that this compound analogs can decrease leucine-induced mTORC1 stimulation.[2] This suggests that the impact on mTORC1 signaling may be indirect or context-dependent.
Q3: What is a good starting concentration for this compound in my experiments?
A3: Due to its high cytotoxicity, the optimal concentration of this compound is highly dependent on the specific cell line and experimental duration. For a related LRS inhibitor, BC-LI-0186, which selectively inhibits the LRS-RagD interaction, the 50% growth inhibition (GI₅₀) and 50% effective concentration (EC₅₀) for cell death were in the nanomolar range for various non-small cell lung cancer cell lines.[6][7] Based on this, a reasonable starting point for optimizing this compound concentration would be in the low nanomolar to low micromolar range (e.g., 10 nM to 10 µM). However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on your experimental goals and the cell line's sensitivity. For cytotoxicity assays, incubation times typically range from 24 to 72 hours. It is recommended to perform a time-course experiment in conjunction with your dose-response study to identify the optimal treatment duration.
Experimental Protocols
Determining Optimal this compound Concentration using a Cytotoxicity Assay (MTT Assay)
This protocol provides a detailed methodology for determining the optimal concentration of this compound for a specific cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 µM down to 1 nM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Quantitative Data Summary
The following table summarizes the reported cytotoxic effects of the LRS inhibitor BC-LI-0186 in various non-small cell lung cancer (NSCLC) cell lines. This data can serve as a reference for establishing a starting concentration range for this compound optimization experiments.
| Cell Line | IC₅₀ (nM) | GI₅₀ (nM) | EC₅₀ (nM) |
| A549 | 98 | - | - |
| H460 | 206 | - | - |
| H2228 | 55 | - | - |
| H1703 | 78 | - | - |
| SNU1330 | 83 | - | - |
| H1650 | 86 | - | - |
| H2009 | 102 | - | - |
| H358 | 109 | - | - |
| H2279 | 128 | - | - |
| H596 | 206 | - | - |
| HCT116 (WT) | - | 39.49 | 105.03 |
| HCT116 (S2035I mutant) | - | 42.03 | 100.45 |
Data for BC-LI-0186, a selective inhibitor of the LRS-RagD interaction.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity. | |
| No cytotoxic effect observed | This compound concentration is too low | Test a higher concentration range. |
| Incubation time is too short | Increase the incubation time (e.g., up to 72 hours). | |
| Cell line is resistant to this compound | Consider using a different cell line or a combination treatment. | |
| All cells are dead, even at the lowest concentration | This compound concentration is too high | Test a lower concentration range, starting from the low nanomolar or even picomolar range. |
| Contamination of cell culture | Check for signs of bacterial or fungal contamination. | |
| Inconsistent results between experiments | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Inconsistent reagent preparation | Prepare fresh dilutions of this compound for each experiment. |
Signaling Pathway Diagrams
The following diagrams illustrate the role of Leucyl-tRNA Synthetase (LRS) in the mTORC1 signaling pathway and the proposed mechanism of action for this compound.
Caption: Leucyl-tRNA Synthetase (LRS) as a Leucine Sensor for mTORC1 Activation.
References
- 1. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. target.re.kr [target.re.kr]
- 3. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Leu-AMS Technical Support Center: Stability, Storage, and Experimental Guidance
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and proper storage of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS). Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common experimental issues, and recommended protocols for stability assessment.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. Recommendations for both solid this compound and stock solutions are summarized below.
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Long-term (months to years)[1] | Store in a dry, dark environment.[1] |
| 0-4°C | Short-term (days to weeks)[1] | Keep desiccated and protected from light. | |
| Stock Solution | -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Suitable for short-term use; aliquot to minimize degradation. |
Q2: What is the shelf life of this compound?
A2: When stored correctly as a solid at -20°C, this compound has a shelf life of over three years. Stock solutions are stable for shorter periods as indicated in the table above.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).
Q4: How does this compound inhibit its target, leucyl-tRNA synthetase (LRS)?
A4: this compound is a stable analog of the reaction intermediate leucyl-adenylate (Leu-AMP).[3] It binds to the active site of LRS, preventing the enzyme from charging leucine onto its cognate tRNA, which is a critical step in protein synthesis.[4] This inhibition of LRS catalytic activity can also affect downstream signaling pathways, such as the mTORC1 pathway.[2]
Chemical Stability and Degradation
This compound, as a sulfamoyl adenylate analog, has specific chemical liabilities that researchers should be aware of to ensure experimental reproducibility.
Potential Degradation Pathways:
-
Hydrolysis of the Sulfamoyl Linkage: The sulfamoyl group is a key feature for its inhibitory activity. This bond can be susceptible to hydrolysis, particularly at non-neutral pH. The rate of hydrolysis can be influenced by buffer composition and temperature.
-
Hydrolysis of the Purine Moiety: The adenine base can be subject to depurination, especially under acidic conditions, leading to the loss of the purine ring and inactivation of the molecule.
-
Photodegradation: Purine analogs can be sensitive to light exposure.[5][6] It is recommended to handle this compound and its solutions with protection from light.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.[7][8] Adherence to recommended storage temperatures is critical.
A logical workflow for investigating potential degradation is outlined below:
Caption: A logical workflow for investigating potential this compound degradation.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Buffers: 0.1 M HCl (acidic), Phosphate Buffered Saline (PBS) pH 7.4 (neutral), 0.1 M NaOH (basic)
-
HPLC-grade water and acetonitrile
-
Formic acid
-
HPLC system with UV detector
-
LC-MS/MS system
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution to 100 µM in PBS (pH 7.4). Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store an aliquot of the DMSO stock solution at 60°C for 24 hours.
-
Photodegradation: Expose a 100 µM solution of this compound in PBS (pH 7.4) to a calibrated light source (e.g., ICH option 1) for a specified duration.
-
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC-UV to determine the percentage of remaining this compound and the formation of degradation products.
-
Analyze samples with significant degradation by LC-MS/MS to identify the mass of the degradation products and elucidate their structures through fragmentation analysis.
-
3. HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
4. Mass Spectrometry Method:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan (e.g., m/z 100-1000) and product ion scan of the parent this compound mass and any observed degradation peaks. |
Troubleshooting Guides
Leucyl-tRNA Synthetase (LRS) Inhibition Assays
Caption: Troubleshooting guide for LRS inhibition assays.
Common Issues and Solutions:
-
Problem: No or low inhibition observed.
-
Potential Cause: this compound has degraded due to improper storage or handling.
-
Solution: Always use freshly prepared dilutions from a properly stored stock. Verify the integrity of the stock solution using HPLC if degradation is suspected.
-
Potential Cause: Sub-optimal assay conditions (e.g., incorrect enzyme or substrate concentrations).
-
Solution: Optimize the assay conditions, ensuring that the enzyme concentration is in the linear range and substrate concentrations are appropriate for the desired inhibition kinetics.
-
-
Problem: High variability between replicates.
-
Potential Cause: Inaccurate pipetting, especially of viscous DMSO stock solutions.
-
Solution: Use calibrated pipettes and ensure complete mixing of the this compound stock into the assay buffer.
-
-
Problem: Inconsistent IC50 values across experiments.
-
Potential Cause: Fluctuation in incubation times or temperature.
-
Solution: Standardize all incubation steps and use a temperature-controlled incubator or water bath.
-
mTORC1 Signaling Assays
Caption: Troubleshooting guide for mTORC1 signaling assays.
Common Issues and Solutions:
-
Problem: Incomplete inhibition of mTORC1 signaling (e.g., persistent phosphorylation of S6K).
-
Potential Cause: The concentration of this compound may be too low, or the incubation time is insufficient.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental conditions.
-
Potential Cause: Cells may have activated compensatory signaling pathways.
-
Solution: Consider using a combination of inhibitors to target parallel pathways or use cell lines with specific genetic knockouts to dissect the signaling network.
-
-
Problem: Observed effects are not specific to LRS inhibition.
-
Potential Cause: At high concentrations, this compound might have off-target effects.[8][9][10]
-
Solution: Use the lowest effective concentration of this compound as determined by dose-response experiments. Include control experiments with other LRS inhibitors or use genetic approaches (e.g., siRNA-mediated LRS knockdown) to confirm that the observed phenotype is due to LRS inhibition.
-
-
Problem: Significant cell death or general toxicity is observed.
-
Potential Cause: As an inhibitor of protein synthesis, high concentrations of this compound can be cytotoxic.
-
Solution: Determine the cytotoxic concentration of this compound for your cell line and perform experiments at non-toxic or minimally toxic concentrations. Ensure that the observed effects on mTORC1 signaling are not simply a consequence of general cellular stress or apoptosis.
-
References
- 1. An Industry Perspective on Forced Degradation Studies of Biopharmaceuticals: Survey Outcome and Recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forced degradation study: Topics by Science.gov [science.gov]
- 6. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Many experimental drugs veer off course when targeting cancer | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting Off-Target Effects of Leu-AMS: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Leu-AMS, a potent inhibitor of Leucyl-tRNA Synthetase (LRS). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate the accurate interpretation of experimental results and mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and specific inhibitor of the catalytic activity of Leucyl-tRNA Synthetase (LRS). It acts as a stable analogue of the leucyl-adenylate intermediate, binding tightly to the active site of LRS and preventing the charging of tRNALeu with leucine. This inhibition of protein synthesis leads to cytotoxicity in both cancer and normal cells, as well as antibacterial effects.[1][2][3][4][5]
Q2: Does this compound affect the mTORC1 signaling pathway?
No, this compound does not directly affect the leucine-induced activation of the mTORC1 pathway.[1][3][4][5] LRS has a dual function: its canonical role in protein synthesis and a non-canonical role as a leucine sensor for mTORC1 activation. This compound specifically inhibits the catalytic (aminoacylation) activity without interfering with the leucine-sensing function that leads to mTORC1 activation.[6][7][8] This makes this compound a valuable tool to dissect these two functions of LRS.
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data on the comprehensive off-target profile of this compound against a broad panel of enzymes. Its high potency for LRS suggests a degree of selectivity. However, researchers should be aware of the following potential off-target considerations:
-
Other Aminoacyl-tRNA Synthetases (aaRSs): Due to structural similarities in the amino acid and ATP binding pockets among aaRSs, there is a theoretical possibility of cross-reactivity with other synthetases, particularly those for structurally similar amino acids like isoleucine and valine. However, specific inhibitory concentrations for other aaRSs have not been widely reported.
-
General Cytotoxicity: As an inhibitor of a fundamental cellular process, this compound exhibits broad cytotoxicity against both cancerous and normal cell lines.[1][3][4] This is a direct consequence of its on-target effect (inhibition of protein synthesis) rather than a traditional "off-target" effect on an unrelated protein.
Q4: How can I differentiate between on-target and potential off-target effects in my experiments?
Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are some recommended strategies:
-
Rescue Experiments: Supplementing the culture medium with excess leucine may partially rescue the cytotoxic effects if they are solely due to the inhibition of LRS. However, the high affinity of this compound for the enzyme might make this challenging.
-
Use of Structurally Unrelated LRS Inhibitors: Comparing the phenotype induced by this compound with that of other LRS inhibitors with different chemical scaffolds can help confirm that the observed effect is due to LRS inhibition.
-
siRNA/shRNA Knockdown of LRS: Silencing the expression of LRS should phenocopy the effects of this compound if the inhibitor is acting on-target.
-
Monitoring Protein Synthesis: Directly measuring the rate of protein synthesis (e.g., via puromycin incorporation assays) in the presence of this compound can confirm its on-target activity.
Quantitative Data Summary
| Compound | Target | IC50 | Notes |
| This compound | Leucyl-tRNA Synthetase (LRS) | 22.34 nM | Potent inhibitor of the catalytic (aminoacylation) activity.[1][2][3][4] |
Signaling and Experimental Workflow Diagrams
Caption: LRS catalytic cycle and its inhibition by this compound.
Caption: LRS in the mTORC1 signaling pathway.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity is observed across all cell lines.
-
Question: I'm observing massive cell death even at very low concentrations of this compound. How can I be sure this is an on-target effect?
-
Answer:
-
Confirm On-Target Activity: High cytotoxicity is the expected outcome of inhibiting a crucial enzyme like LRS. To confirm this is on-target, perform a protein synthesis assay (e.g., puromycin incorporation followed by western blot or flow cytometry). A dose-dependent decrease in protein synthesis that correlates with cytotoxicity strongly suggests an on-target effect.
-
Check Compound Purity and Concentration: Ensure the purity of your this compound stock and verify its concentration. Degradation or impurities could potentially lead to non-specific toxicity.
-
Optimize Incubation Time: Reduce the incubation time. A shorter exposure to this compound might allow for the observation of more subtle, pathway-specific effects before widespread cell death occurs.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to protein synthesis inhibitors. Consider using a cell line with a known lower proliferation rate to potentially widen the therapeutic window.
-
Issue 2: I don't observe the expected phenotype, or the effect is weaker than anticipated.
-
Question: I'm not seeing the expected downstream effects of inhibiting protein synthesis, such as changes in the expression of a specific protein. What could be the reason?
-
Answer:
-
Verify Inhibition of Protein Synthesis: First, confirm that this compound is effectively inhibiting overall protein synthesis in your specific cell line and experimental conditions using a direct assay as mentioned above.
-
Protein Stability: The protein you are monitoring may have a long half-life. Even with protein synthesis inhibited, it may take a significant amount of time for the existing pool of the protein to be degraded. Check the literature for the stability of your protein of interest and consider extending your experimental timeline.
-
Compensatory Mechanisms: Cells can activate compensatory signaling pathways in response to stress. For example, inhibition of protein synthesis can sometimes lead to a paradoxical activation of certain stress-response pathways.
-
Compound Bioavailability/Stability: In complex culture media, the effective concentration of this compound might be lower than expected due to binding to media components or degradation over time. Consider a media change with fresh inhibitor for long-term experiments.
-
Issue 3: I am seeing variability in my results between experiments.
-
Question: My IC50 values for this compound are inconsistent across different experimental replicates. How can I improve reproducibility?
-
Answer:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and growth phase. Cells in different growth phases can have different metabolic rates and sensitivities to inhibitors.
-
Precise Reagent Preparation: Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Control for Edge Effects in Multi-well Plates: In multi-well plate assays, evaporation from the outer wells can concentrate the inhibitor and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples or ensure proper humidification during incubation.
-
Automated Liquid Handling: If available, use automated liquid handlers for dispensing cells and reagents to minimize pipetting errors.
-
Consistent Assay Timing: Perform assay readouts at the exact same time point after treatment in all experiments.
-
Detailed Experimental Protocol: Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound using a common cell viability assay like the MTT or WST-1 assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well tissue culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Measurement (MTT Assay Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. A human leucyl-tRNA synthetase as an anticancer target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminoacyl-tRNA Synthetases as Valuable Targets for Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of mTORC1 by Upstream Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular basis of the multifaceted functions of human leucyl-tRNA synthetase in protein synthesis and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of the novel Leucyl-tRNA synthetase inhibitor BC-LI-0186 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination in Leu-AMS Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Leu-AMS (Leucyl-adenylate sulfamoyl) to investigate the mTOR signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, resolve, and prevent cell culture contamination issues that can compromise the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture, and how can they affect my this compound experiments?
A1: Cell culture contamination can be broadly categorized into biological and chemical contaminants. Each type can significantly impact your this compound experiments by interfering with cellular signaling, metabolism, and growth, leading to unreliable and irreproducible results.[1][2][3]
Biological Contaminants:
-
Bacteria: These are among the most frequent contaminants and can rapidly alter the pH of the culture medium, deplete nutrients, and produce toxic metabolites.[3] In the context of this compound experiments, bacterial contamination can activate stress-related signaling pathways that may cross-talk with the mTOR pathway, confounding your results.[4][5][6]
-
Mycoplasma: These are particularly problematic as they are difficult to detect by visual inspection and can alter a wide range of cellular functions, including signaling pathways.[7][8][9][10][11] Mycoplasma can affect cellular amino acid pools, which is highly relevant for experiments with this compound, a leucine analogue.[12] They have been shown to activate the NF-κB pathway, which can have downstream effects on cell growth and survival pathways linked to mTOR.[7][9][10]
-
Fungi (Yeast and Mold): Fungal contamination is often visible to the naked eye as turbidity or filamentous growth.[3] Fungi produce a variety of secondary metabolites that can have cytotoxic, anti-proliferative, or kinase-inhibiting effects, directly interfering with your experimental outcomes.[1][13][14]
-
Viruses: Viral contamination is challenging to detect and can alter host cell metabolism and signaling to favor viral replication. This can lead to unexpected changes in the mTOR pathway, which is a central regulator of cellular metabolism.
Chemical Contaminants:
-
These include impurities in media, sera, water, and leachables from plasticware. Endotoxins from bacterial cell walls are a common chemical contaminant that can trigger strong inflammatory responses and activate signaling pathways that may intersect with mTOR signaling.[15]
Q2: I'm seeing inconsistent results in my this compound dose-response experiments. Could contamination be the cause?
A2: Absolutely. Inconsistent results are a hallmark of underlying, often undetected, cell culture contamination.
-
Low-level chronic contamination, especially with mycoplasma, can cause subtle but significant changes in cell physiology, leading to variability in how cells respond to this compound treatment. Mycoplasma has been shown to alter cellular metabolism and gene expression, which could affect the expression or activity of components of the mTOR signaling pathway.[7][10]
-
Variations in media composition due to bacterial or fungal growth can alter the availability of nutrients, including amino acids. Since this compound targets the leucine-sensing mechanism of the mTORC1 pathway, fluctuations in amino acid levels can lead to inconsistent mTORC1 activation and, consequently, variable responses to this compound.[12]
-
Endotoxins from gram-negative bacterial contamination can stimulate signaling pathways that lead to mTOR activation, potentially masking the inhibitory effects of this compound at lower concentrations.[15]
Q3: How can I detect mycoplasma contamination in my cell cultures?
A3: Due to its insidious nature, routine testing for mycoplasma is critical. Several methods are available:
-
PCR-based assays: These are highly sensitive and specific and are considered one of the most reliable methods for mycoplasma detection.
-
Fluorescent staining: Using DNA-binding fluorochromes like DAPI or Hoechst can reveal the presence of extranuclear DNA, which is characteristic of mycoplasma contamination.[3]
-
ELISA: Enzyme-linked immunosorbent assays can detect mycoplasma antigens.
-
Culture-based methods: While considered a gold standard, this method is slow as some mycoplasma species are difficult to culture.
It is recommended to use at least two different detection methods to ensure accurate results.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving contamination issues in your this compound experiments.
Problem 1: Sudden change in media color (e.g., yellow), turbidity, or unusual odor.
-
Possible Cause: Bacterial or yeast contamination.[3]
-
Troubleshooting Steps:
-
Immediately isolate the suspected contaminated culture(s) to prevent cross-contamination.
-
Visually inspect the culture under a microscope for motile bacteria or budding yeast.
-
Discard the contaminated culture and any media or reagents that may have come into contact with it.
-
Thoroughly disinfect the incubator, biosafety cabinet, and any other potentially contaminated equipment.
-
Review your aseptic technique.
-
Thaw a fresh, cryopreserved vial of your cell line that has been previously tested and confirmed to be free of contamination.
-
Problem 2: Fuzzy, filamentous growth in the culture vessel.
-
Possible Cause: Mold contamination.
-
Troubleshooting Steps:
-
Follow the same initial steps as for bacterial contamination (isolate, discard, disinfect).
-
Pay special attention to the air filtration system in your cell culture hood and incubator, as mold spores are often airborne.
-
Check for any potential sources of mold in the laboratory environment, such as damp areas.
-
Problem 3: Gradual decrease in cell proliferation, changes in cell morphology, or inconsistent experimental results without visible signs of contamination.
-
Possible Cause: Mycoplasma contamination.
-
Troubleshooting Steps:
-
Immediately quarantine the suspected cell line and any other cultures it may have come into contact with.
-
Test for mycoplasma using a reliable method, such as a PCR-based assay.
-
If positive, the recommended course of action is to discard the contaminated cell line and all related stocks.
-
If the cell line is irreplaceable, treatment with specialized anti-mycoplasma antibiotics can be attempted, but the cells should be re-tested after treatment to confirm elimination. Be aware that these treatments can be harsh on the cells and may alter their characteristics.
-
Implement a routine mycoplasma testing schedule for all cell lines in the laboratory.
-
Data Presentation
Table 1: Characteristics of Common Biological Contaminants
| Contaminant | Typical Appearance in Culture | Key Impacts on this compound Experiments | Recommended Detection Method |
| Bacteria | Turbid medium, rapid pH drop (yellowing), sometimes a surface film.[3] | Altered nutrient availability, production of toxins, activation of stress pathways. | Microscopy, culture on agar plates. |
| Mycoplasma | No visible change in medium clarity.[3] | Altered gene expression, metabolism, and signaling pathways; depletion of amino acids.[7][10][12] | PCR, fluorescent DNA staining, ELISA. |
| Yeast | Turbid medium, sometimes with a slight increase in pH; visible budding particles under a microscope. | Competition for nutrients, production of metabolic byproducts that can interfere with assays. | Microscopy, culture on agar plates. |
| Mold | Visible filamentous mycelia, sometimes with dense clumps of spores. | Production of secondary metabolites with potential kinase inhibitory or cytotoxic effects.[1][13][14] | Visual inspection, microscopy. |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling
This protocol is for assessing the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-BP1, following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7][16]
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18]
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: In Vitro mTORC1 Kinase Assay
This assay measures the direct inhibitory effect of compounds on mTORC1 kinase activity.
Materials:
-
Active mTORC1 complex (immunoprecipitated or recombinant).
-
Kinase assay buffer.[20]
-
Recombinant, inactive substrate (e.g., GST-4E-BP1 or GST-S6K1).[9]
-
ATP.
-
This compound or other test compounds.
-
SDS-PAGE sample buffer.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the active mTORC1 complex, kinase assay buffer, and the test compound (this compound). Incubate on ice.
-
Initiate Reaction: Add the substrate (e.g., GST-4E-BP1) and ATP to start the kinase reaction.[9]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes) with gentle shaking.[20]
-
Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Boil the samples and analyze the phosphorylation of the substrate by Western blotting as described in Protocol 1.
Mandatory Visualizations
Caption: Leucine-mTORC1 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for analyzing mTORC1 inhibition by this compound.
Caption: A decision tree for troubleshooting cell culture contamination.
References
- 1. mdpi.com [mdpi.com]
- 2. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dynamics of mTORC1 activation in response to amino acids | eLife [elifesciences.org]
- 5. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 10. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Metabolomics reveals mycoplasma contamination interferes with the metabolism of PANC-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PI3K/Akt/mTOR, a Pathway Less Recognized for Staphylococcal Superantigen-Induced Toxicity | MDPI [mdpi.com]
- 16. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 17. 2.6. Western Blot Analysis [bio-protocol.org]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. aacrjournals.org [aacrjournals.org]
Technical Support Center: Leu-AMS mTORC1 Assays
Welcome to the technical support center for mTORC1 assays involving leucine sensing. This guide provides troubleshooting advice and answers to frequently asked questions to help you address inconsistent results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Leu-AMS mTORC1 assay?
A1: The assay investigates the role of Leucyl-tRNA synthetase (LRS) as a primary sensor for the amino acid leucine in activating the mTORC1 signaling pathway.[1][2][3] LRS, in its leucine-bound state, interacts with Rag GTPases, which is a critical step for mTORC1 activation at the lysosome.[2] this compound, or leucyl-sulfamoyl-adenylate, is a stable analog of the reaction intermediate (leucyl-adenylate) and is used as a tool to study the structural and functional aspects of LRS in this pathway.[4][5] Assays in this context typically measure the downstream effects of leucine stimulation on mTORC1 activity, such as the phosphorylation of S6K1 or 4E-BP1.
Q2: Why am I seeing high variability in my baseline mTORC1 activity (in starved cells)?
A2: High baseline mTORC1 activity in starved cells can be due to several factors:
-
Incomplete Amino Acid Starvation: Standard starvation protocols may not be sufficient for all cell lines. Some cells have internal stores of amino acids that can sustain mTORC1 signaling.
-
Autocrine/Paracrine Signaling: Cells may secrete growth factors that activate mTORC1 through parallel pathways like the PI3K/Akt pathway.
-
Cell Density: High cell density can lead to nutrient depletion and stress, which can paradoxically activate stress-response pathways that intersect with mTORC1 signaling.
-
Defects in Amino Acid Sensing: In some cell types, particularly senescent cells, there can be defects in the machinery that senses amino acid withdrawal, leading to persistently active mTORC1.[6]
Q3: My leucine stimulation shows a weak or no effect on mTORC1 activation. What could be the cause?
A3: A weak or absent response to leucine can stem from several issues:
-
Suboptimal Leucine Concentration: The concentration of leucine required for maximal mTORC1 activation can vary between cell types. It's advisable to perform a dose-response curve.
-
Timing of Stimulation: The peak of mTORC1 activation after leucine stimulation is transient. You may be missing the optimal time point for analysis. A time-course experiment is recommended.
-
High Baseline Activity: If the mTORC1 pathway is already highly active due to incomplete starvation or other factors, the stimulatory effect of leucine will be masked.
-
Cell Line Specifics: Some cell lines may have altered expression or function of key components of the leucine sensing pathway, such as LRS or the Rag GTPases.
Q4: Can other amino acids interfere with my leucine-specific assay?
A4: Yes, other amino acids can influence mTORC1 activity. Arginine and glutamine, for example, have been shown to activate mTORC1 through distinct mechanisms.[7] It is crucial to use a defined amino acid-free medium for starvation and to add back only leucine for specific stimulation to minimize confounding effects.
Troubleshooting Guide
Issue 1: High Background Phosphorylation of S6K1/4E-BP1 in Starved Control Cells
| Potential Cause | Recommended Solution |
| Incomplete Starvation | Increase starvation time (e.g., from 1 hour to 2-4 hours). Ensure you are using an amino acid-free medium (e.g., Earle's Balanced Salt Solution, EBSS) and not just serum-free medium. |
| Presence of Growth Factors | Wash cells thoroughly with PBS before adding starvation medium. Consider a pre-incubation period in serum-free medium before amino acid starvation. |
| High Cell Confluency | Plate cells at a lower density (e.g., 70-80% confluency) to avoid nutrient depletion stress and unintended pathway activation. |
| Contaminated Reagents | Use fresh, sterile-filtered starvation media and supplements. |
Issue 2: Inconsistent or Low Signal-to-Noise Ratio After Leucine Stimulation
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins. A common choice is RIPA buffer with added inhibitors. |
| Antibody Issues | Validate your primary antibodies for specificity and optimal dilution. Use positive and negative controls (e.g., cells treated with a known mTORC1 inhibitor like rapamycin). |
| Protein Degradation | Keep samples on ice at all times during processing and add protease inhibitors to your lysis buffer. |
| Timing of Analysis | Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) after leucine stimulation to identify the peak response time for your specific cell line. |
Example Data: Expected Results from a Leucine Stimulation Assay
The following table shows representative data from a Western blot analysis of p-S6K1 (Thr389) levels in response to leucine stimulation, with and without an mTORC1 inhibitor.
| Condition | Treatment | Relative p-S6K1/Total S6K1 Ratio (Normalized to Starved) |
| Negative Control | Amino Acid Starvation (2h) | 1.0 |
| Positive Control | Leucine Stimulation (30 min) | 5.2 |
| Inhibitor Control | Leucine + Rapamycin (100 nM) | 1.3 |
| Experimental | Leucine + Compound X | 2.5 |
Experimental Protocols
Protocol: Leucine Stimulation of mTORC1 Signaling
This protocol outlines the steps for assessing mTORC1 activation in cultured cells by monitoring the phosphorylation of S6K1.
1. Cell Seeding:
-
Plate cells (e.g., HEK293T, HeLa) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Culture in complete medium (e.g., DMEM with 10% FBS) for 24 hours.
2. Amino Acid Starvation:
-
Aspirate the complete medium.
-
Wash the cells twice with 1X PBS.
-
Add 1 mL of pre-warmed amino acid-free medium (e.g., EBSS).
-
Incubate for 1-2 hours at 37°C.
3. Leucine Stimulation:
-
Prepare a stock solution of L-Leucine in amino acid-free medium.
-
Add leucine to the starved cells to a final concentration of 50 µM (this may need to be optimized).
-
For inhibitor controls, add the inhibitor (e.g., 100 nM rapamycin) 30 minutes prior to leucine stimulation.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
4. Cell Lysis:
-
Place the plate on ice and aspirate the medium.
-
Wash cells once with ice-cold 1X PBS.
-
Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
5. Protein Quantification and Analysis:
-
Collect the supernatant.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
Analyze the samples by Western blotting using antibodies against phospho-S6K1 (Thr389), total S6K1, and a loading control (e.g., β-actin).
Visualizations
Leucine Sensing and mTORC1 Activation Pathway
Caption: Leucine sensing pathway leading to mTORC1 activation.
Experimental Workflow for Leucine Stimulation Assay
Caption: Workflow for a typical leucine stimulation experiment.
Troubleshooting Flowchart for Inconsistent Results
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leucyl-tRNA synthetase is an intracellular leucine sensor for the mTORC1-signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucyl-tRNA Synthetase Is an Intracellular Leucine Sensor for the mTORC1-Signaling Pathway | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Leucine-sensing mechanism of leucyl-tRNA synthetase 1 for mTORC1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Persistent mTORC1 signaling in cell senescence results from defects in amino acid and growth factor sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Leu-AMS Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the cytotoxicity of Leu-AMS in normal cells during pre-clinical experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on current scientific understanding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, a leucine analogue, is a potent inhibitor of leucyl-tRNA synthetase (LRS) with an IC50 of 22.34 nM.[1][2] Its primary mechanism of action is the inhibition of the catalytic activity of LRS, which is essential for protein synthesis.[1][2] By binding to LRS, this compound prevents the ligation of leucine to its cognate tRNA, thereby halting the incorporation of leucine into newly synthesized proteins. This disruption of protein synthesis leads to cytotoxicity in both cancer and normal cells.[1][2][3]
Q2: Why is this compound cytotoxic to normal cells?
A2: this compound targets a fundamental cellular process—protein synthesis—that is essential for the survival of all cells, both cancerous and normal.[1][2][3] By inhibiting leucyl-tRNA synthetase, it indiscriminately blocks the protein-building machinery, leading to cell stress and death in any cell that is actively dividing and synthesizing proteins.
Q3: Are there any known differences in the response of normal versus cancer cells to this compound?
A3: While direct comparative studies on this compound are limited, cancer cells often exhibit a higher dependency on sustained protein synthesis to support their rapid proliferation and growth. This could potentially create a therapeutic window. Leucyl-tRNA synthetase is reported to be overexpressed in some cancers, which might suggest a heightened sensitivity to LRS inhibitors. However, some research has also indicated that LRS may act as a tumor suppressor in certain contexts, such as breast cancer. Further research is needed to fully elucidate these differential effects.
Q4: What are some general strategies to protect normal cells from chemotherapy-induced cytotoxicity that might be applicable to this compound?
A4: General strategies to mitigate chemotherapy side effects that could be explored for this compound include:
-
Cyclotherapy: This approach involves temporarily arresting the cell cycle of normal cells, making them less susceptible to drugs that target proliferating cells.
-
Targeting Apoptosis Pathways: The use of caspase inhibitors could potentially protect normal cells from undergoing apoptosis induced by cellular stress from protein synthesis inhibition.
-
Modulation of Signaling Pathways: Investigating and exploiting differences in signaling pathways (e.g., p53 status) between normal and cancer cells could offer a protective advantage to normal tissues.
Troubleshooting Guide: High Cytotoxicity in Normal Cells
If you are observing unacceptably high levels of cytotoxicity in your normal cell lines or in vivo models when using this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Excessive normal cell death at desired anti-cancer concentration | High intrinsic sensitivity of the normal cell type to protein synthesis inhibition. | 1. Dose-Response Curve: Perform a detailed dose-response curve for both your cancer and normal cell lines to determine the therapeutic index. 2. Intermittent Dosing: In in vivo studies, explore intermittent dosing schedules (e.g., drug holidays) to allow normal tissues to recover. 3. Combination Therapy: Consider combining a lower dose of this compound with another agent that has a different mechanism of action and a more favorable toxicity profile in normal cells. |
| Off-target effects observed | This compound may have secondary targets or induce complex cellular stress responses beyond LRS inhibition. | 1. Pathway Analysis: Conduct transcriptomic or proteomic analysis to identify pathways significantly altered by this compound in normal cells. 2. Rescue Experiments: Attempt to rescue normal cells by supplementing with essential metabolites downstream of the inhibited pathway, where feasible. |
| In vivo toxicity (e.g., weight loss, organ damage) | Systemic inhibition of protein synthesis affecting highly proliferative tissues like bone marrow and gastrointestinal tract. | 1. Supportive Care: Implement supportive care measures in animal models, such as nutritional support and hydration. 2. Targeted Delivery: Explore potential targeted delivery systems (e.g., nanoparticle formulation) to increase the concentration of this compound at the tumor site while minimizing systemic exposure. |
Experimental Protocols
Protocol 1: Determining the Therapeutic Index of this compound in vitro
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line and a relevant normal cell line.
Methodology:
-
Cell Culture: Culture the cancer and normal cell lines in their respective recommended media and conditions.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should span from a non-toxic level to a level that induces complete cell death.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plates for a period that is relevant to your experimental goals (e.g., 48 or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each cell line.
-
Therapeutic Index Calculation: Calculate the therapeutic index (TI) as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (TI = IC50_normal / IC50_cancer). A higher TI indicates greater selectivity for cancer cells.
Protocol 2: Evaluating the Protective Effect of a Cell Cycle Inhibitor on Normal Cells
Objective: To assess whether inducing a temporary cell cycle arrest in normal cells can mitigate this compound-induced cytotoxicity.
Methodology:
-
Cell Culture and Seeding: Culture the normal cell line and seed into 96-well plates as described in Protocol 1.
-
Cell Cycle Arrest: Treat the cells with a reversible cell cycle inhibitor (e.g., a CDK4/6 inhibitor like Palbociclib) at a concentration known to induce G1 arrest. The optimal concentration and duration of treatment should be determined empirically.
-
Co-treatment with this compound: After inducing cell cycle arrest, add this compound at a range of concentrations to the wells containing the cell cycle inhibitor. Include control wells with this compound alone and the cell cycle inhibitor alone.
-
Washout and Recovery: After the desired treatment duration with this compound, wash the cells with fresh medium to remove both drugs and allow the cells to recover and re-enter the cell cycle.
-
Viability Assessment: Assess cell viability at a later time point (e.g., 72 hours post-washout) to determine the long-term survival and recovery of the cells.
-
Data Analysis: Compare the viability of cells pre-treated with the cell cycle inhibitor to those treated with this compound alone to determine if a protective effect was achieved.
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound cytotoxicity through inhibition of Leucyl-tRNA Synthetase (LRS).
Experimental Workflow for Assessing Protective Agents
References
Adjusting experimental protocols for different Leu-AMS batches
Welcome to the technical support center for Leu-AMS. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific inhibitor of Leucyl-tRNA Synthetase (LRS).[1][2][3] It functions as a stable analog of the natural reaction intermediate, leucyl-adenylate (Leu-AMP).[4][5] By binding to the active site of LRS, this compound can inhibit the enzyme's primary function of attaching leucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis.[6] Additionally, LRS acts as a leucine sensor for the mTORC1 signaling pathway, and this compound can also block this non-canonical function.[6]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cell biology and drug discovery to:
-
Investigate the role of LRS in various cellular processes.
-
Study the mTORC1 signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.
-
Explore potential therapeutic applications, as dysregulation of the mTOR pathway is implicated in diseases like cancer.[6]
-
Serve as a tool compound in the development of novel anti-cancer and anti-bacterial agents.
Q3: Are there known issues with batch-to-batch variability of this compound?
Troubleshooting Guide
Problem 1: Inconsistent or unexpected results between experiments using different batches of this compound.
Possible Cause: Variation in the purity, concentration, or activity of different this compound batches.
Solution: Implement a rigorous quality control (QC) protocol for each new batch of this compound.
Recommended QC Experiments:
-
Purity Assessment: Analyze the purity of the new batch using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
-
Concentration Verification: Accurately determine the concentration of the this compound stock solution. While direct measurement can be challenging, consistency in preparation is key.
-
Functional Validation: Perform a dose-response experiment to determine the IC50 value of the new batch in a relevant assay (e.g., an mTORC1 activity assay) and compare it to the IC50 of a previously validated batch.
Table 1: Example Quality Control Data for Two Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 98.9% | >98% |
| IC50 (mTORC1 Assay) | 50 nM | 55 nM | Within 20% of Reference |
Problem 2: No observable effect of this compound on mTORC1 signaling.
Possible Causes:
-
Inactive Compound: The this compound may have degraded due to improper storage.
-
Suboptimal Cell Conditions: The cell line used may be insensitive to LRS inhibition, or the experimental conditions may not be appropriate for observing mTORC1 inhibition.
-
Incorrect Assay Endpoint: The readout for mTORC1 activity may not be sensitive enough.
Solutions:
-
Storage: Ensure this compound is stored as recommended by the supplier, typically at -20°C or -80°C as a desiccated solid or in a suitable solvent like DMSO.[2][3]
-
Cell Line Selection: Use a cell line known to be responsive to mTORC1 inhibition.
-
Positive Controls: Include a known mTORC1 inhibitor, such as rapamycin, as a positive control in your experiments.
-
Assay Optimization:
-
Measure the phosphorylation of downstream targets of mTORC1, such as S6 Kinase (S6K) and 4E-BP1, by Western blotting.
-
Ensure that the cells are appropriately stimulated to activate the mTORC1 pathway before adding the inhibitor.
-
Experimental Protocols
Protocol 1: Validation of a New this compound Batch using a Western Blot-Based mTORC1 Activity Assay
Objective: To determine the IC50 of a new batch of this compound and compare it to a reference batch.
Methodology:
-
Cell Culture: Plate a responsive cell line (e.g., HEK293T, MCF7) at an appropriate density and allow them to adhere overnight.
-
Starvation and Stimulation: The following day, starve the cells of amino acids for 1-2 hours to inactivate the mTORC1 pathway. Then, stimulate the cells with a medium containing amino acids (and serum, if necessary) to reactivate the pathway.
-
This compound Treatment: Concurrently with stimulation, treat the cells with a serial dilution of both the reference and the new batch of this compound (e.g., 0, 1, 10, 50, 100, 500 nM).
-
Lysis and Protein Quantification: After a suitable incubation period (e.g., 2 hours), lyse the cells and determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-S6K (Thr389) and total S6K (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Visualize the bands using a suitable detection method.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-S6K and total S6K.
-
Normalize the phospho-S6K signal to the total S6K signal for each sample.
-
Plot the normalized phospho-S6K signal against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each batch.
-
Visualizations
Caption: Workflow for validating a new batch of this compound.
Caption: Simplified mTORC1 signaling pathway showing the point of inhibition by this compound.
References
- 1. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Recent Trends in Enzyme Inhibition and Activation in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Leucyl-tRNA Synthetase (LRS) Inhibitors: Leu-AMS vs. Leucinol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Leucyl-tRNA Synthetase (LRS) inhibitors: Leu-AMS and leucinol. We will delve into their mechanisms of action, present available experimental data for a side-by-side evaluation, and provide comprehensive experimental protocols for key assays.
Introduction to LRS Inhibition
Leucyl-tRNA synthetase (LRS) is a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a fundamental step in protein synthesis. Beyond this canonical function, LRS has emerged as a key sensor of intracellular leucine levels, playing a vital role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. The dual functions of LRS make it an attractive target for therapeutic intervention in diseases such as cancer and bacterial infections.
Inhibitors of LRS can be broadly categorized based on their mechanism of action: those that target the catalytic aminoacylation site and those that interfere with its non-catalytic, signaling functions. This compound and leucinol are two such inhibitors that, while both interacting with the leucine-binding pocket, exhibit distinct effects on LRS's dual functionalities.
Comparative Data Summary
| Parameter | This compound | Leucinol-like Inhibitor (BC-LI-0186) | Reference |
| Target Site | LRS Catalytic (Aminoacylation) Site | LRS RagD-interacting Site (non-catalytic) | [1] |
| LRS Catalytic Inhibition (IC50) | 22.34 nM | No inhibition of catalytic activity | [1][2] |
| mTORC1 Pathway Inhibition (p-S6K) | Does not affect leucine-induced mTORC1 activation | 81.4 nM | [1][2] |
Key Findings from the Data:
-
Distinct Mechanisms: this compound is a potent inhibitor of the primary catalytic function of LRS, directly halting the process of tRNA charging. In contrast, leucinol and its analogs can be designed to specifically target the non-catalytic, signaling function of LRS, leaving the essential protein synthesis machinery intact.
-
Decoupling of Functions: The differential effects of these inhibitors provide powerful tools to dissect the two major roles of LRS. The existence of compounds like BC-LI-0186, derived from a leucinol scaffold, demonstrates that the mTORC1-regulating function of LRS can be inhibited independently of its aminoacylation activity.[1]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Researcher's Guide to LRS Inhibitors in mTORC1 Signaling: Leu-AMS vs. Leucine-Sensing Specific Inhibitors
For researchers, scientists, and drug development professionals investigating the intricate mTORC1 signaling pathway, dissecting the dual roles of leucyl-tRNA synthetase (LRS) as both an essential enzyme for protein synthesis and a key leucine sensor is a critical experimental challenge. This guide provides a comprehensive comparison of Leu-AMS, a classic LRS catalytic inhibitor, with emerging compounds that specifically target the leucine-sensing function of LRS, such as BC-LI-0186. Understanding the distinct mechanisms and appropriate control experiments for these compounds is paramount for the accurate interpretation of data in mTORC1 studies.
Distinguishing LRS Functions in mTORC1 Regulation
Leucyl-tRNA synthetase plays two fundamental roles in the cell. Its canonical function is the ATP-dependent charging of tRNA with leucine, an essential step in protein synthesis. More recently, LRS has been identified as a key intracellular leucine sensor that, upon binding leucine, acts as a GTPase-activating protein (GAP) for RagD, a component of the Rag GTPase heterodimer, leading to the activation of mTORC1. This dual functionality necessitates the use of precise chemical tools and rigorous controls to delineate the effects of inhibiting LRS's catalytic activity versus its leucine-sensing function.
Comparative Analysis of LRS Inhibitors
This guide focuses on two distinct classes of LRS inhibitors:
-
This compound: A potent inhibitor of the catalytic activity of LRS. It is crucial to note that this compound does not directly inhibit the leucine-sensing function of LRS involved in mTORC1 activation.[1][2] Its effects on mTORC1 are generally considered secondary to the disruption of protein synthesis and the cellular stress response that follows.
-
BC-LI-0186: An inhibitor that specifically disrupts the interaction between LRS and RagD, thereby inhibiting the leucine-sensing signal to mTORC1 without affecting the catalytic activity of LRS.[3][4] This compound is a more appropriate tool for studying the direct role of LRS as a leucine sensor in the mTORC1 pathway.
The following table summarizes the key characteristics and reported efficacy of these two compounds.
| Feature | This compound | BC-LI-0186 |
| Mechanism of Action | Inhibits the catalytic (tRNA charging) activity of LRS.[1][2] | Inhibits the LRS-RagD interaction, blocking the leucine-sensing signal to mTORC1.[3][4] |
| Effect on mTORC1 Signaling | Does not directly affect leucine-induced mTORC1 activation.[1][2] | Inhibits leucine-dependent mTORC1 activity.[3] |
| IC50 for LRS Catalytic Activity | 22.34 nM[1][2] | No significant inhibition.[5] |
| IC50 for mTORC1 Inhibition (p-S6K) | Not applicable (does not directly inhibit) | 81.4 nM[5] |
| Binding Affinity to LRS (KD) | Not reported | 42.1 nM[5] |
| Primary Use in Research | Studying the effects of inhibiting LRS catalytic function and global protein synthesis. | Investigating the specific role of LRS as a leucine sensor in mTORC1 signaling. |
Essential Control Experiments for LRS Inhibitors in mTORC1 Studies
To ensure the accurate interpretation of experimental results, a series of control experiments are essential when using LRS inhibitors to study mTORC1 signaling.
For this compound (Catalytic Inhibitor):
-
Positive Control for mTORC1 Inhibition: Use a known mTORC1 inhibitor like rapamycin or an ATP-competitive inhibitor (e.g., Torin1) to confirm that the downstream signaling readout (e.g., p-S6K, p-4E-BP1) is sensitive to direct mTORC1 blockade.
-
Assessment of Protein Synthesis: Directly measure protein synthesis rates (e.g., puromycin incorporation assay) to confirm that this compound is effectively inhibiting its primary target.
-
Amino Acid Starvation and Re-stimulation: Compare the effects of this compound to amino acid starvation to understand the extent to which the observed effects are due to general amino acid stress versus specific inhibition of LRS.
-
Control for Off-Target Effects: Assess the phosphorylation status of proteins in pathways unrelated to mTORC1 to rule out broad off-target kinase inhibition.[6]
For BC-LI-0186 (Leucine-Sensing Inhibitor):
-
Positive Control for mTORC1 Inhibition: Similar to this compound, use a direct mTORC1 inhibitor as a positive control.
-
Negative Control for Catalytic Inhibition: Perform an in vitro LRS aminoacylation assay to confirm that BC-LI-0186 does not inhibit the catalytic activity of LRS.[5]
-
Leucine-Specificity: Demonstrate that the inhibitory effect of BC-LI-0186 on mTORC1 signaling is specific to leucine stimulation and does not affect activation by other amino acids like glutamine or arginine.[5]
-
Rescue Experiment with Constitutively Active Rag GTPases: Overexpression of a constitutively active Rag GTPase mutant should rescue the inhibitory effect of BC-LI-0186 on mTORC1 signaling, placing the compound's action upstream of the Rag GTPases.
-
Control for Sestrin2 Binding: As Sestrin2 is another known leucine sensor for the mTORC1 pathway, it is important to confirm that the compound does not bind to Sestrin2, for example, through surface plasmon resonance (SPR) analysis.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mTORC1 signaling pathway, a typical experimental workflow for assessing mTORC1 inhibition, and the logical relationship of control experiments.
Caption: The mTORC1 signaling pathway integrates signals from growth factors and amino acids.
Caption: A general experimental workflow for assessing mTORC1 inhibition.
Caption: Logical relationships of key control experiments for LRS inhibitors.
Detailed Experimental Protocols
Western Blot for Phospho-S6K1 (Thr389) and Phospho-4E-BP1 (Thr37/46)
1. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
2. Protein Quantification:
-
Determine protein concentration using a BCA protein assay kit.
3. Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Transfer:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
In Vitro mTORC1 Kinase Assay
1. Immunoprecipitation of mTORC1:
-
Lyse cells in CHAPS-containing lysis buffer.[11]
-
Immunoprecipitate mTORC1 using an anti-Raptor antibody conjugated to beads.
-
Wash the immunoprecipitates with high-salt and low-salt wash buffers to remove contaminants.
2. Kinase Reaction:
-
Resuspend the mTORC1-bound beads in kinase assay buffer.
-
Add recombinant, purified 4E-BP1 as a substrate.
-
As a positive control for activation, add GTP-loaded Rheb.[12][13]
-
As a positive control for inhibition, add a known mTORC1 inhibitor (e.g., Torin1).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 30-60 minutes with shaking.[12]
3. Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analyze the phosphorylation of 4E-BP1 by Western blotting using a phospho-specific antibody.
By employing these specific inhibitors and rigorous controls, researchers can confidently dissect the multifaceted role of LRS in mTORC1 signaling, leading to a deeper understanding of this critical cellular pathway and paving the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - tcsc0031315 - Taiclone [taiclone.com]
- 3. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. Many experimental drugs veer off course when targeting cancer | MDedge Hematology and Oncology [mdedge9-ma1.mdedge.com]
- 7. ccrod.cancer.gov [ccrod.cancer.gov]
- 8. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-4E-BP1 (Thr37/46) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]
- 12. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]
- 13. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mTORC1 Inhibition: Leu-AMS vs. Rapamycin
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism, making it a critical target in both biomedical research and drug development. Its inhibition is a key strategy for studying and potentially treating a range of diseases, including cancer and metabolic disorders. This guide provides a detailed comparison of two distinct mTORC1 inhibitors: the classic allosteric inhibitor, rapamycin, and compounds that function as Leu-AMS (Leucyl-adenylate mimic/analog), which target the upstream leucine-sensing mechanism.
We will explore their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays used in their evaluation.
Mechanism of Action
The fundamental difference between this compound and rapamycin lies in their point of intervention within the mTORC1 signaling pathway. Rapamycin acts directly on the mTORC1 complex, while this compound compounds prevent its activation by mimicking the key nutrient signal, leucine.
Rapamycin: Allosteric Inhibition of the mTORC1 Complex
Rapamycin is a macrolide that exerts its inhibitory effect through an allosteric mechanism. It first binds to the intracellular protein FKBP12 (FK506-Binding Protein 12).[1] This newly formed rapamycin-FKBP12 complex then binds to the FRB (FKBP12-Rapamycin Binding) domain of the mTOR kinase itself.[1] This binding event does not block the catalytic site directly but is thought to induce a conformational change that prevents mTORC1 from accessing some of its key substrates, thereby inhibiting their phosphorylation.[1][2] While potent, this inhibition is incomplete; for instance, the phosphorylation of 4E-BP1 is often less sensitive to rapamycin than the phosphorylation of S6K1.[2][3]
This compound: Upstream Inhibition of Leucine Sensing
Amino acids, particularly leucine, are potent activators of mTORC1. This activation is mediated by intracellular leucine sensors, primarily Sestrin2 and Leucyl-tRNA synthetase (LRS).[[“]][5]
-
Sestrin2 Pathway: In the absence of leucine, Sestrin2 binds to the GATOR2 complex, which allows the GATOR1 complex to inhibit the Rag GTPases, keeping mTORC1 inactive.[[“]][6] When leucine is present, it binds directly to Sestrin2, causing its dissociation from GATOR2 and leading to mTORC1 activation.[6][7][8]
-
LRS Pathway: LRS acts as another key leucine sensor. When bound to leucine, LRS gains GTPase-activating protein (GAP) activity towards the RagD GTPase, a crucial step in mTORC1 activation at the lysosome.[5]
This compound compounds are designed to interfere with this leucine-sensing machinery. For example, the compound BC-LI-0186 specifically inhibits the GAP function of LRS without affecting its primary catalytic activity of charging tRNA with leucine.[5][9] By preventing LRS from activating RagD, these inhibitors effectively block the leucine signal from reaching mTORC1, thus preventing its activation.[9]
Performance and Specificity Comparison
The different mechanisms of action of rapamycin and this compound compounds result in distinct pharmacological profiles, particularly concerning substrate specificity and efficacy against resistant cancer cells.
| Parameter | Rapamycin | This compound (e.g., BC-LI-0186) |
| Target | Allosteric site (FRB domain) on mTOR | Leucine-sensing protein (e.g., LRS) |
| Inhibition Type | Allosteric, incomplete | Upstream, blocks activation signal |
| Effect on p-S6K1 | Strong inhibition | Strong inhibition |
| Effect on p-4E-BP1 | Partial or weak inhibition[3] | Potent inhibition |
| mTORC2 Specificity | Generally considered mTORC1-specific, but prolonged treatment can disrupt mTORC2 assembly[2][10] | Highly specific to the leucine-sensing pathway; no direct effect on mTORC1 or mTORC2 |
| Efficacy in Rapamycin-Resistant Cells | Low, especially in cells with MTOR mutations | High, effectively suppresses growth of rapamycin-resistant cancer cells[9] |
Key Insights:
-
Substrate Phosphorylation: ATP-competitive inhibitors and upstream inhibitors like this compound tend to be more effective at inhibiting all mTORC1 outputs, including the phosphorylation of 4E-BP1, compared to rapamycin.[2][11] This can lead to a more profound suppression of cap-dependent translation.
-
Overcoming Resistance: Cancers can develop resistance to rapamycin through mutations in the FRB domain of mTOR. Since this compound compounds target an entirely different protein (LRS), they remain effective against these rapamycin-resistant mutants.[5][9]
Experimental Protocols
Evaluating the efficacy and mechanism of these inhibitors requires precise and reproducible experimental methods. Below are protocols for key assays.
Protocol 1: Western Blot for mTORC1 Substrate Phosphorylation
This method assesses the phosphorylation status of downstream targets of mTORC1, providing a direct measure of its activity within the cell.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, SUP-B15) and grow to 70-80% confluency. Treat cells with varying concentrations of rapamycin (e.g., 10 nM), this compound compound (e.g., 10 µM), or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-S6K1 (Thr389), total S6K1, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. researchgate.net [researchgate.net]
- 2. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sestrin2 is a leucine sensor for the mTORC1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sestrin2 is a leucine sensor for the mTORC1 pathway. | Broad Institute [broadinstitute.org]
- 9. Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 [escholarship.org]
A Head-to-Head Comparison of Leu-AMS and Novel LRS Inhibitors for Researchers
For Immediate Release
This guide provides a detailed, data-driven comparison between the well-established Leucyl-tRNA Synthetase (LRS) inhibitor, Leu-AMS, and novel LRS inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, efficacy, and experimental validation. Leucyl-tRNA synthetase is a critical enzyme in protein synthesis and has emerged as a key regulator of the mTORC1 signaling pathway, making it a prime target for therapeutic intervention in oncology and infectious diseases.[1][2][3]
Introduction to LRS Inhibition Strategies
Leucyl-tRNA synthetase (LRS) performs a canonical function essential for all life: the charging of leucine onto its cognate tRNA, a fundamental step in protein translation.[4] Beyond this, LRS has a non-canonical role as an intracellular leucine sensor, activating the mTORC1 pathway, a central regulator of cell growth and proliferation.[5] This dual functionality allows for distinct inhibitory strategies: targeting the catalytic activity essential for protein synthesis or modulating the signaling function to control cell growth.
-
This compound (Leucyl-adenylate sulfamoyl) is a stable analog of the leucyl-adenylate intermediate formed during the aminoacylation reaction. It acts as a potent inhibitor of the LRS catalytic site.
-
Novel LRS inhibitors represent a diverse group of molecules designed to exploit different aspects of LRS function. These include compounds that selectively block the mTORC1 signaling pathway without affecting protein synthesis, and others that target the enzyme's editing site.
This guide will focus on a comparative analysis of this compound against two prominent novel LRS inhibitors: BC-LI-0186 , a selective inhibitor of the LRS-mTORC1 signaling axis, and Tavaborole (AN2690) , an antifungal agent that targets the LRS editing site.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound, BC-LI-0186, and Tavaborole, highlighting their distinct inhibitory profiles.
| Inhibitor | Target Function | Mechanism of Action | IC50 / Kᵢ | Cellular Effects |
| This compound | Catalytic Activity (Aminoacylation) | Competes with leucyl-adenylate intermediate at the catalytic site. | 22.34 nM (LRS catalytic activity) | Broad cytotoxicity due to inhibition of protein synthesis. |
| BC-LI-0186 | Non-canonical (mTORC1 Signaling) | Binds to the RagD interacting site on LRS, preventing mTORC1 activation. | 46.11 nM (LRS-RagD interaction) | Suppresses growth of rapamycin-resistant cancer cells; does not inhibit LRS catalytic activity. |
| Tavaborole (AN2690) | Catalytic Activity (Editing Site) | Forms a stable adduct with tRNA in the LRS editing site, trapping the tRNA and inhibiting catalytic turnover.[1] | Not directly reported, but potent antifungal activity (MICs in the low µg/mL range). | Potent antifungal activity by inhibiting protein synthesis.[6] |
Signaling Pathways and Inhibitor Mechanisms
The following diagrams illustrate the LRS-mTORC1 signaling pathway and the distinct mechanisms of action of the compared inhibitors.
References
- 1. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Leu-AMS
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of Leu-AMS, a potent inhibitor of leucyl-tRNA synthetase (LRS) used in research.[1][2][3] While this compound is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe research environment.[4]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn to prevent contact with skin and eyes.[4] The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile or latex gloves. Check for expiration dates and inspect for tears before use.[5] |
| Eye Protection | Safety Glasses | ANSI Z87.1-compliant safety glasses with side shields. |
| Body Protection | Laboratory Coat | Standard, long-sleeved laboratory coat to protect skin and clothing. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound, from preparation to use and disposal, is critical for safety and experimental integrity.
1. Preparation:
-
Before handling, ensure that the work area is clean and uncluttered.
-
Confirm the availability and proper functioning of an emergency eyewash station and safety shower.
-
Review the Safety Data Sheet (SDS) for this compound.[4]
-
Put on all required PPE as specified in the table above.
2. Handling:
-
Handle this compound in a well-ventilated area. The use of a fume hood is recommended to avoid inhalation of any dust or aerosols.[4]
-
Avoid direct contact with the compound.[4] Use spatulas or other appropriate tools for transfer.
-
If creating a solution, add the solid this compound to the solvent slowly to avoid splashing.
-
Keep containers of this compound closed when not in use.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[4]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical advice.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused this compound: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated, sealed waste container.
-
Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
